Cenp-E-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H33ClN6O4 |
|---|---|
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
3-chloro-N-[(2S)-3-[4-[[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]diazenyl]phenyl]-1-(methylamino)-1-oxopropan-2-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C27H33ClN6O4/c1-16(2)38-24-11-8-20(15-22(24)28)26(36)30-23(27(37)29-5)14-19-6-9-21(10-7-19)31-32-25-17(3)33-34(12-13-35)18(25)4/h6-11,15-16,23,35H,12-14H2,1-5H3,(H,29,37)(H,30,36)/t23-/m0/s1 |
Clave InChI |
AESZHYKARDHANE-QHCPKHFHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Potent CENP-E Inhibitors: A Technical Guide
Introduction
Centromere-associated protein E (CENP-E), a member of the kinesin-7 superfamily of microtubule motor proteins, plays a critical role in the intricate process of chromosome segregation during mitosis.[1][2][3] Its primary function is to capture and align chromosomes at the metaphase plate, ensuring the fidelity of cell division.[4][5] Dysregulation of CENP-E can lead to chromosomal instability, a hallmark of many cancers. This has positioned CENP-E as a compelling therapeutic target for the development of novel anti-mitotic cancer chemotherapeutics.[1][6]
This technical guide provides an in-depth overview of the discovery and synthesis of potent CENP-E inhibitors. While the specific compound "Cenp-E-IN-2" is not described in the public scientific literature, this document will focus on the pioneering and well-characterized CENP-E inhibitor, GSK923295 , as a representative example of the drug discovery process in this area.[1][6] We will also touch upon other potent inhibitors to provide a broader context.
Discovery of GSK923295: From High-Throughput Screening to a Clinical Candidate
The discovery of GSK923295 began with a high-throughput screen (HTS) of a 700,000-member small molecule library to identify inhibitors of the microtubule-stimulated ATPase activity of CENP-E.[1]
Initial Hit Identification: The HTS identified a low-molecular-weight benzoic acid fragment (compound 2 ) with a half-maximal inhibitory concentration (IC50) of 6.7 μM in the biochemical assay. However, this initial hit showed no detectable cellular activity at concentrations up to 40 μM.[1]
Lead Optimization: A structure-based drug design and optimization campaign was initiated to improve the potency and cellular activity of the initial hit. This effort led to the synthesis of a series of analogs, culminating in the identification of GSK923295 (compound 1 ).[1] Key modifications included the introduction of an imidazo[1,2-a]pyridine (B132010) core and a glycinamide (B1583983) moiety, which significantly enhanced both enzymatic and cellular potency, as well as solubility.[1]
Synthesis of a Potent CENP-E Inhibitor (GSK923295)
A novel and efficient synthetic route for GSK923295 has been described, which employs an enzymatic resolution step.[7] The synthesis can be broadly outlined as follows:
-
Enzymatic Resolution: The synthesis starts with a racemic alcohol, which is resolved using an enzymatic process to obtain the desired pure enantiomer (2 ).[7]
-
Imidazo[1,2-a]pyridine Formation: The resolved enantiomer (2 ) is then reacted with an intermediate (1 ) to form the core pyridyl imidazole (B134444) structure (5 ).[7]
-
Final Assembly: Subsequent reaction steps are carried out to couple the different fragments of the molecule, ultimately yielding GSK923295 (6 ).[7]
Quantitative Data on CENP-E Inhibitors
The following tables summarize the quantitative data for GSK923295 and another potent imidazo[1,2-a]pyridine derivative, (+)-(S)-12.
Table 1: In Vitro and Cellular Activity of CENP-E Inhibitors
| Compound | CENP-E IC50 (nM) | Cellular p-HH3 EC50 (nM) | HeLa Cell Growth Inhibition GI50 (nM) | Reference |
| GSK923295 | 3.2 | 23 | 25 | [1] |
| (+)-(S)-12 | 3.6 | 180 | 130 | [8] |
Table 2: In Vivo Antitumor Activity of a CENP-E Inhibitor
| Compound | Xenograft Model | Dose (mg/kg) | T/C (%) | Reference |
| (+)-(S)-12 | Colo205 (human colorectal cancer) | 75 | 40 | [8] |
(T/C %: Treatment/Control percentage, a measure of tumor growth inhibition)
Experimental Protocols
Detailed experimental protocols are crucial for the discovery and characterization of novel inhibitors. Below are representative methodologies for key assays.
CENP-E Motor Domain ATPase Assay
This assay is fundamental for measuring the direct inhibitory effect of compounds on the enzymatic activity of CENP-E.
Protocol:
-
Protein Expression and Purification: Express and purify the motor domain of human CENP-E.
-
Assay Components: The reaction mixture contains purified CENP-E motor domain, microtubules (to stimulate ATPase activity), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is terminated.
-
Detection of ATP Hydrolysis: The amount of inorganic phosphate (B84403) released from ATP hydrolysis is quantified. This can be done using a malachite green-based colorimetric assay.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the IC50 value.
Cellular Mitotic Arrest Assay (Phospho-Histone H3)
This assay assesses the ability of a compound to induce mitotic arrest in cells, a downstream consequence of CENP-E inhibition.
Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in multi-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24 hours).
-
Cell Fixation and Staining: Fix the cells and stain them with an antibody specific for phosphorylated Histone H3 (a marker of mitosis) and a DNA stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using high-content imaging systems. Quantify the percentage of cells positive for phospho-Histone H3.
-
Data Analysis: Plot the percentage of mitotic cells against the compound concentration to determine the EC50 value.
In Vivo Tumor Xenograft Model
This experiment evaluates the antitumor efficacy of a lead compound in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor cells (e.g., Colo205) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound to the mice via a suitable route (e.g., oral gavage) at a defined dose and schedule. A control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor activity (e.g., T/C %).
Mandatory Visualizations
CENP-E Signaling Pathway in Mitosis and Inhibition
Caption: CENP-E pathway in mitosis and its inhibition.
Experimental Workflow for CENP-E Inhibitor Discovery
Caption: Workflow for CENP-E inhibitor discovery.
The development of small molecule inhibitors targeting CENP-E represents a promising strategy in cancer therapy. The discovery of potent and selective inhibitors like GSK923295, through a systematic process of high-throughput screening and medicinal chemistry, has validated CENP-E as a druggable target. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals working in this exciting field. Future research will likely focus on developing next-generation CENP-E inhibitors with improved efficacy and safety profiles, potentially in combination with other anti-cancer agents.
References
- 1. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Centromere protein E - Wikipedia [en.wikipedia.org]
- 4. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Microtubule-dependent Motor Centromere–associated Protein E (CENP-E) Is an Integral Component of Kinetochore Corona Fibers That Link Centromeres to Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CENP-E Inhibition in Inducing Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere Protein E (CENP-E), a kinesin-7 motor protein, is a critical component of the mitotic machinery, playing an essential role in chromosome congression and the satisfaction of the spindle assembly checkpoint (SAC). Its targeted inhibition presents a promising therapeutic strategy for cancers characterized by high rates of cell proliferation. This technical guide provides an in-depth analysis of the mechanism by which CENP-E inhibitors, exemplified by the well-characterized compounds GSK923295 and PF-2771, induce mitotic arrest. We will detail the underlying signaling pathways, present quantitative data on their efficacy, and provide comprehensive experimental protocols for assessing their cellular effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.
Introduction to CENP-E and its Role in Mitosis
CENP-E is a plus-end-directed microtubule motor protein that localizes to the kinetochores of chromosomes during mitosis.[1][2] Its primary functions include the capture and transport of misaligned chromosomes to the metaphase plate, a crucial step for ensuring proper chromosome segregation.[3][4] Disruption of CENP-E function leads to the failure of chromosomes to align correctly, with some remaining near the spindle poles.[5][6] These unattached or improperly attached kinetochores activate the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are properly bioriented on the mitotic spindle.[5][7] This prolonged mitotic arrest can ultimately lead to cell death (apoptosis) or mitotic catastrophe, making CENP-E an attractive target for anticancer therapies.[6][8]
This guide will focus on the effects of small molecule inhibitors of CENP-E, using GSK923295 and PF-2771 as primary examples, as specific data for a compound named "Cenp-E-IN-2" is not prevalent in the reviewed literature.
Mechanism of Action: Inducing Mitotic Arrest
The inhibition of CENP-E's motor activity is the primary mechanism by which these compounds induce mitotic arrest. By binding to the motor domain of CENP-E, inhibitors like GSK923295 prevent the ATP hydrolysis required for its movement along microtubules.[2] This leads to a cascade of events culminating in cell cycle arrest:
-
Disruption of Chromosome Congression: Without functional CENP-E, chromosomes that are initially located near the spindle poles (polar chromosomes) fail to congress to the metaphase plate.[5][6]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores on these misaligned chromosomes leads to the persistent activation of the SAC.[5][7]
-
Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The activated SAC inhibits the APC/C, a ubiquitin ligase that targets key mitotic proteins, such as cyclin B1 and securin, for degradation.[1]
-
Mitotic Arrest: The stabilization of cyclin B1 and securin prevents the cell from exiting mitosis and entering anaphase, resulting in a prolonged mitotic arrest.[2]
Signaling Pathway of CENP-E in Mitotic Arrest
The following diagram illustrates the signaling cascade initiated by CENP-E inhibition.
Quantitative Analysis of Mitotic Arrest
The efficacy of CENP-E inhibitors in inducing mitotic arrest can be quantified through various in vitro assays. The following tables summarize key quantitative data for the representative CENP-E inhibitors, GSK923295 and PF-2771.
Table 1: In Vitro Growth Inhibition (GI50/EC50) of CENP-E Inhibitors
| Compound | Cell Line | Cancer Type | GI50 / EC50 (nM) | Reference |
| GSK923295 | DAOY | Medulloblastoma | 12 | [8] |
| GSK923295 | ONS-76 | Medulloblastoma | 14 | [8] |
| GSK923295 | D283 | Medulloblastoma | 28 | [8] |
| GSK923295 | Panel of 19 Neuroblastoma cell lines | Neuroblastoma | 27 - 266 | [8] |
| GSK923295 | Colorectal Carcinoma cell line | Colorectal Carcinoma | 250 | [8] |
| GSK923295 | Cisplatin-resistant Ovarian Cancer cell line | Ovarian Cancer | 790 | [8] |
| GSK923295 | Sarcoma cell line | Sarcoma | 140 | [8] |
| GSK923295 | Average of 237 tumor cell lines | Various | 253 (median 32) | [7] |
| PF-2771 | HCC1806 | Triple-Negative Breast Cancer | 11 | [9] |
| PF-2771 | MDA-MB-468 | Triple-Negative Breast Cancer | <100 | [9] |
| PF-2771 | Panel of 6 sensitive Breast Cancer cell lines | Breast Cancer | <100 | [9] |
| PF-2771 | Normal and premalignant breast cell lines | Normal Breast | >5000 | [9] |
Table 2: Dose-Dependent Effect of GSK923295 on Mitotic Index
| Cell Line | GSK923295 Concentration (nM) | Observation | Reference |
| Colo205 (in vivo xenograft) | Dose-dependent | Increase in the ratio of 4n to 2n nuclei, indicative of an increased mitotic index. | [7][10] |
| Cal51 | Low dose | Minimal impact on mitotic index, but induces misaligned chromosomes. | [5] |
| MDA-MB-231 | Low dose | Minimal impact on mitotic index, but induces misaligned chromosomes. | [5] |
| HeLa | 50 | Prolonged mitotic arrest. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of CENP-E inhibitors in inducing mitotic arrest.
Mitotic Arrest Assay by Immunofluorescence Microscopy
This protocol describes how to visualize and quantify mitotic arrest in cells treated with a CENP-E inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Glass coverslips
-
Cell culture medium and supplements
-
CENP-E inhibitor (e.g., GSK923295)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindle), anti-phospho-histone H3 (Ser10) (mitotic marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that allows for 60-70% confluency at the time of treatment.
-
Inhibitor Treatment: Treat cells with various concentrations of the CENP-E inhibitor for a predetermined time (e.g., 16-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash three times with PBS. Stain the DNA with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of mitotic cells (positive for phospho-histone H3) and the total number of cells (DAPI-stained nuclei) in multiple fields of view. Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.
Experimental Workflow: Mitotic Arrest Assay
Western Blot Analysis of Mitotic Proteins
This protocol is for detecting changes in the levels of key mitotic proteins following CENP-E inhibitor treatment.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CENP-E, anti-Cyclin B1, anti-Securin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Inhibitors of CENP-E, such as GSK923295 and PF-2771, are potent inducers of mitotic arrest. By disrupting the crucial function of CENP-E in chromosome alignment, these compounds trigger a sustained activation of the spindle assembly checkpoint, leading to cell cycle arrest and subsequent cell death in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers to further investigate the therapeutic potential of targeting CENP-E in oncology. The high sensitivity of various cancer cell lines to CENP-E inhibition, coupled with a favorable selectivity profile against non-cancerous cells, underscores the promise of this therapeutic strategy. Further research into the nuances of CENP-E biology and the development of next-generation inhibitors will continue to be a vibrant area of cancer research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of CENP-E Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical basis of Centromere-associated protein E (CENP-E) inhibition, with a focus on the well-characterized allosteric inhibitor GSK923295A. CENP-E is a kinesin-7 motor protein crucial for the proper alignment of chromosomes during mitosis, making it a compelling target for the development of novel anti-cancer therapeutics.[1][2] The disruption of CENP-E function leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[2]
Introduction to CENP-E and its Inhibition
Centromere-associated protein E (CENP-E) is a plus-end-directed microtubule motor protein essential for the congression of chromosomes to the metaphase plate during mitosis.[3] Its activity is critical for establishing stable kinetochore-microtubule attachments and satisfying the spindle assembly checkpoint (SAC).[2][3] The inhibition of CENP-E's motor function prevents chromosomes from aligning correctly, leading to a prolonged mitotic arrest and often, apoptosis, which is a desirable outcome in cancer therapy.[2][4]
Small molecule inhibitors targeting CENP-E have emerged as a promising class of anti-cancer agents.[2] This guide will focus on the mechanism of action of GSK923295A, a potent and specific allosteric inhibitor of CENP-E, as a representative example of this class of inhibitors.[1][5]
Mechanism of Action of CENP-E Inhibitor GSK923295A
GSK923295A is an allosteric inhibitor of the CENP-E motor domain.[1][6] This means it does not bind to the ATP-binding site (the active site) but to a different site on the protein, inducing a conformational change that inhibits its function.[1]
Key aspects of its mechanism include:
-
Uncompetitive Inhibition: GSK923295A exhibits uncompetitive inhibition with respect to both ATP and microtubules.[5][6] This indicates that the inhibitor binds to the CENP-E-microtubule-ADP complex.
-
Stabilization of the CENP-E-Microtubule Complex: The inhibitor locks the CENP-E motor domain in a state that has a high affinity for microtubules.[4][7] This prevents the dissociation of CENP-E from the microtubule, which is a necessary step in its motor cycle.[1]
-
Inhibition of ATPase Activity: By stabilizing the CENP-E-microtubule complex, GSK923295A potently inhibits the microtubule-stimulated ATPase activity of CENP-E.[1][5] This inhibition is significantly more potent in the presence of microtubules.[1] Specifically, GSK923295A inhibits the release of inorganic phosphate (B84403) (Pi), a critical step in the ATP hydrolysis cycle.[1][6]
Quantitative Data on CENP-E Inhibition by GSK923295A
The biochemical potency and kinetic parameters of GSK923295A have been determined through various assays.
| Parameter | Value | Assay Condition | Reference |
| Ki | 3.2 ± 0.2 nM | MT-stimulated ATPase activity | [5][6] |
| Inhibition Type | Uncompetitive | with respect to ATP and Microtubules | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize CENP-E inhibitors.
CENP-E ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by CENP-E in the presence and absence of microtubules and inhibitors.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a colorimetric reagent, such as malachite green.[8] The rate of color development is proportional to the ATPase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM KCl, 25 mM HEPES, 2 mM MgCl2, 1 mM DTT, pH 7.5).[9]
-
Reagents:
-
Purified CENP-E motor domain (e.g., 100 nM).[9]
-
Polymerized, taxol-stabilized microtubules (varying concentrations, e.g., 0.1–20 µM).[9]
-
ATP (e.g., 2 mM).[9]
-
CENP-E inhibitor (e.g., GSK923295A) at various concentrations.
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit or malachite green solution).[8][9]
-
-
Procedure:
-
Incubate CENP-E, microtubules, and inhibitor in the reaction buffer for a defined period at room temperature.
-
Initiate the reaction by adding ATP.
-
At specific time points, take aliquots of the reaction and stop it by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).[8]
-
Generate a standard curve using known concentrations of phosphate to convert absorbance readings to the amount of Pi released.
-
-
Data Analysis: Fit the data to the Michaelis-Menten equation or appropriate inhibition models to determine kinetic parameters such as Vmax, Km, and Ki.[9]
Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed motor proteins.
Principle: CENP-E motors are attached to a glass surface. Fluorescently labeled microtubules are then added, and their movement is observed using fluorescence microscopy. The velocity of microtubule gliding is a measure of the motor's activity.
Protocol:
-
Flow Chamber Preparation: Construct a flow chamber using a glass slide and a coverslip.
-
Surface Coating:
-
Flow in an anti-CENP-E antibody or an anti-GFP antibody if using a GFP-tagged CENP-E construct, and incubate to coat the surface.
-
Block the surface with a protein like casein to prevent non-specific binding.[10]
-
-
Motor Protein Binding: Flow in the purified CENP-E motor protein and allow it to bind to the antibody-coated surface.[10]
-
Microtubule Motility:
-
Imaging and Analysis:
-
Observe microtubule movement using a fluorescence microscope equipped with a sensitive camera.
-
Track the movement of individual microtubules over time to calculate the gliding velocity.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to CENP-E inhibition.
Caption: CENP-E pathway in normal vs. inhibited mitosis.
Caption: Workflow for a CENP-E ATPase activity assay.
Caption: Allosteric inhibition of the CENP-E ATPase cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of Cenp-E-IN-2 on Kinetochore-Microtubule Attachments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E) is a crucial kinesin-7 motor protein that plays a multifaceted role in the fidelity of chromosome segregation during mitosis. It is primarily involved in the transport of peripherally located chromosomes to the metaphase plate, the establishment of stable kinetochore-microtubule end-on attachments, and the regulation of the spindle assembly checkpoint (SAC). Given its critical functions in cell division, CENP-E has emerged as a promising target for the development of anti-cancer therapeutics. This technical guide focuses on a novel, potent, and photoswitchable inhibitor of CENP-E, designated as Cenp-E-IN-2, and its detailed impact on kinetochore-microtubule attachments.
This compound is a pioneering research tool that offers spatiotemporal control over CENP-E activity. Its inhibitory effect can be modulated by light, providing an unprecedented level of precision in studying the dynamic processes of mitosis. This guide will provide an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its application in research settings.
Mechanism of Action of this compound
This compound is an arylazopyrazole-based photoswitchable inhibitor of CENP-E.[1] Its mechanism of action is centered on its ability to undergo reversible photoisomerization, which in turn modulates its binding affinity and inhibitory potency against the CENP-E motor domain.
-
Inactive State (cis-isomer): Under specific light conditions (e.g., 365 nm UV light), this compound exists predominantly in its cis-isomeric form. In this conformation, the inhibitor exhibits a significantly lower binding affinity for CENP-E, rendering it less active.
-
Active State (trans-isomer): Upon illumination with a different wavelength of light (e.g., blue-green light around 500 nm) or in the absence of UV light, the molecule switches to its trans-isomeric form.[1] This conformation has a much higher affinity for the CENP-E motor domain, leading to potent inhibition of its ATPase activity and, consequently, its motor function.
This photoswitchable nature allows for the precise and reversible control of CENP-E function within living cells, enabling researchers to dissect its roles in specific mitotic events with high temporal and spatial resolution.[1][2]
Quantitative Data on the Effects of this compound
The inhibitory potency of this compound is directly linked to its isomeric state. The following table summarizes the key quantitative data regarding its efficacy.
| Parameter | Condition | Value | Reference |
| pIC50 | Without light illumination (trans-isomer) | 6.82 | [1] |
| pIC50 | With 365 nm light illumination (cis-isomer) | 5.85 | [1] |
| Fold-change in IC50 | cis vs. trans isomer | ~10-fold | [2][3] |
| Affinity Change | With and without light illumination | 4.3-fold | [1] |
Impact on Chromosome Congression:
Inhibition of CENP-E by the active trans-isomer of this compound leads to a significant failure in chromosome congression. This is particularly evident for chromosomes that are initially located near the spindle poles (polar chromosomes).
| Experimental Condition | Observation | Quantitative Measurement | Reference |
| HeLa cells treated with active this compound | Increased number of misaligned chromosomes | Statistically significant increase in the frequency of misaligned chromosomes compared to control. | [4] |
| Live-cell imaging of mitotic cells | Polar chromosomes fail to move to the metaphase plate | Chromosome movement towards the metaphase plate is arrested upon photoactivation of the inhibitor. | [2] |
Experimental Protocols
Live-Cell Imaging of Chromosome Dynamics with Photoswitchable Inhibition
This protocol allows for the real-time visualization of the effects of this compound on chromosome movement and alignment in living cells.
Materials:
-
HeLa cells (or other suitable cell line) stably expressing a fluorescent histone marker (e.g., H2B-GFP) to visualize chromosomes.
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2), and light sources for both activating (e.g., 500 nm) and inactivating (e.g., 365 nm) this compound.
-
This compound stock solution (in DMSO).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the H2B-GFP expressing HeLa cells onto glass-bottom imaging dishes at an appropriate density to allow for the visualization of individual mitotic cells.
-
Cell Synchronization (Optional): For enriched mitotic populations, cells can be synchronized using standard methods (e.g., thymidine (B127349) block).
-
Inhibitor Addition: Add this compound to the cell culture medium at the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Microscope Setup: Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Image Acquisition:
-
Identify cells in early mitosis (prophase or prometaphase).
-
Begin time-lapse imaging, capturing images of the fluorescently labeled chromosomes at regular intervals (e.g., every 1-5 minutes).
-
To activate the inhibitor (induce the trans-isomer), illuminate the cells with the appropriate wavelength of light (e.g., 500 nm).
-
To deactivate the inhibitor (induce the cis-isomer), illuminate the cells with UV light (e.g., 365 nm).
-
The light exposure for photoswitching should be optimized to be effective without causing significant phototoxicity.
-
-
Data Analysis: Analyze the time-lapse movies to track the movement of individual chromosomes. Quantify parameters such as the percentage of cells with misaligned chromosomes, the time to chromosome congression, and the velocity of chromosome movement.
Immunofluorescence Staining to Assess Kinetochore-Microtubule Attachments
This protocol allows for the visualization of kinetochore-microtubule attachments and the localization of key mitotic proteins in fixed cells treated with this compound.
Materials:
-
HeLa cells (or other suitable cell line).
-
Glass coverslips.
-
This compound.
-
Pre-extraction buffer (e.g., PEM buffer with 0.1% Triton X-100).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100).
-
Blocking buffer (e.g., PBS with 3% BSA).
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-centromere antibody like ACA/CREST for kinetochores).
-
Fluorescently labeled secondary antibodies.
-
DAPI for DNA staining.
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (in its active or inactive state, controlled by light) for a desired period.
-
Pre-extraction: Briefly rinse the cells with pre-extraction buffer to remove soluble proteins and improve the visualization of cytoskeletal structures.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to assess chromosome alignment, spindle morphology, and the integrity of kinetochore-microtubule attachments.
Signaling Pathways and Logical Relationships
The inhibition of CENP-E by this compound perturbs the normal signaling cascade that ensures faithful chromosome segregation. The following diagrams illustrate these relationships.
Caption: Simplified pathway of CENP-E function in mitosis.
Caption: The inhibitory cascade initiated by this compound.
Caption: A general experimental workflow for studying this compound.
Conclusion
This compound represents a significant advancement in the chemical tools available to study the intricate process of mitosis. Its photoswitchable nature provides an unparalleled level of control over CENP-E activity, allowing for the dissection of its function with high spatiotemporal precision. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this novel inhibitor to investigate the fundamental mechanisms of chromosome segregation and to explore new avenues for therapeutic intervention in diseases characterized by mitotic dysregulation.
References
- 1. A photoswitchable CENP-E inhibitor with single blue-green light to control chromosome positioning in mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoswitchable CENP-E Inhibitor Enabling the Dynamic Control of Chromosome Movement and Mitotic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Methodological & Application
Application Notes: In Vitro Kinase Assay for Determining CENP-E Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for determining the in vitro potency of Centromere Protein E (CENP-E) inhibitors using a luminescence-based kinase assay. The provided methodology is applicable for the screening and characterization of novel therapeutic agents targeting the ATPase activity of CENP-E, a critical motor protein involved in mitotic progression.
Introduction to CENP-E and its Role in Mitosis
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a crucial role in the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its motor domain utilizes the energy from ATP hydrolysis to move along microtubules, facilitating the congression of chromosomes.[1] Disruption of CENP-E function leads to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), mitotic arrest, and ultimately, cell death. This makes CENP-E an attractive target for the development of novel anti-cancer therapeutics.
Principle of the In Vitro Kinase Assay
The potency of a CENP-E inhibitor is determined by its ability to inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain. A common and robust method for this is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to the kinase (in this case, ATPase) activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP generated and thus reflects the CENP-E activity.
Data Presentation: Potency of a Representative CENP-E Inhibitor
While information for a specific inhibitor designated "Cenp-E-IN-2" is not publicly available, the following table summarizes the potency of a well-characterized and potent CENP-E inhibitor, PF-2771, as an example.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| PF-2771 | CENP-E Motor Domain | Microtubule-activated ATPase Assay | 16.1 ± 1.2 nM | [2] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of a CENP-E inhibitor using the ADP-Glo™ Kinase Assay principle.
Materials and Reagents
-
Recombinant human CENP-E motor domain
-
Paclitaxel-stabilized microtubules
-
CENP-E inhibitor (e.g., PF-2771) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Reaction Buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl2, 1 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Procedure
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer.
-
Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.
-
Prepare a stock solution of the CENP-E inhibitor in DMSO and create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in Kinase Reaction Buffer to the desired final concentrations.
-
Prepare a solution of recombinant CENP-E motor domain in Kinase Reaction Buffer.
-
Prepare a solution of paclitaxel-stabilized microtubules in Kinase Reaction Buffer.
-
Prepare the ATP solution at the desired concentration (e.g., at the Km for ATP, if known) in Kinase Reaction Buffer.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted CENP-E inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the CENP-E motor domain and microtubule mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Assay Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data is typically analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CENP-E activity.
-
Visualizations
CENP-E Signaling Pathway in Mitosis
Caption: CENP-E signaling at the kinetochore during mitosis.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the CENP-E in vitro kinase assay.
References
Application Notes and Protocols for High-Content Screening of Mitotic Defects Induced by CENP-E Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing high-content screening (HCS) for the identification and characterization of mitotic defects caused by the inhibition of Centromere Protein E (CENP-E). Due to the limited availability of specific data for "Cenp-E-IN-2," this document utilizes the well-characterized and potent CENP-E inhibitor, GSK923295 , as a representative compound to illustrate the principles, protocols, and expected outcomes.
Introduction to CENP-E and its Inhibition
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] It functions by capturing and transporting chromosomes along spindle microtubules.[2] Inhibition of CENP-E's motor function disrupts this critical process, leading to chromosome misalignment and activation of the spindle assembly checkpoint (SAC).[1][4] This checkpoint delays the onset of anaphase until all chromosomes are correctly attached to the spindle.[4] Prolonged activation of the SAC due to CENP-E inhibition ultimately results in mitotic arrest and can lead to apoptotic cell death or the generation of aneuploid cells, making CENP-E an attractive target for cancer therapy.[1][5]
CENP-E inhibitors, such as GSK923295, are allosteric inhibitors that bind to the motor domain of CENP-E.[6][7] This binding stabilizes the interaction of CENP-E with microtubules and inhibits its ATPase activity, effectively halting its transport function.[8][9]
High-Content Screening for Mitotic Defects
High-content screening (HCS) is a powerful, image-based approach that allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner.[10][11] This technology is ideally suited for studying the complex cellular phenotypes induced by mitotic inhibitors. Key mitotic defects that can be quantified using HCS include:
-
Increased Mitotic Index: A hallmark of compounds that cause mitotic arrest. This is often measured by identifying cells positive for phospho-histone H3 (Ser10), a marker of mitosis.[10][11]
-
Chromosome Misalignment: The primary phenotype of CENP-E inhibition, characterized by chromosomes failing to congress to the metaphase plate and often clustering near the spindle poles.[5][6]
-
Spindle Morphology: Assessing the structure and integrity of the mitotic spindle.
-
Cell Viability and Apoptosis: Quantifying the cytotoxic effects of the inhibitor.[1]
-
DNA Content: Analyzing cell cycle distribution.[12]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies with the CENP-E inhibitor GSK923295. These values can serve as a benchmark for interpreting HCS data.
Table 1: In Vitro Cellular Potency of GSK923295
| Cell Line Panel | Median IC50 (nM) |
| PPTP In Vitro Panel (23 cell lines) | 27[13] |
| Acute Lymphoblastic Leukemia (ALL) | 18[13] |
| Neuroblastoma | 39[13] |
Table 2: Phenotypic Effects of GSK923295 Treatment
| Cell Line | GSK923295 Concentration | Exposure Time | Phenotype | Quantitative Measurement |
| HeLa | 50 nM | 4 hours | Chromosome Misalignment | 96% of mitotic cells classified as prometaphase (unaligned)[6] |
| RKO | Not Specified | 72 hours | Mitotic Arrest & Cell Death | 40% of cells died in mitosis after an average arrest of 11.91 hours[6] |
| AML12 | 5 µM | 24 hours | Chromosome Misalignment | 40% of mitotic cells with misaligned chromosomes[5] |
| AML12 | 5 µM | 48 hours | Chromosome Misalignment | 43% of mitotic cells with misaligned chromosomes[5] |
| HCC1954 | 325 nM | 24 hours | Mitotic Arrest | Significant increase in cells with 4N DNA content[8] |
| HCC1954 | 325 nM | 48 hours | Apoptosis | Increase in cleaved PARP[8] |
Experimental Protocols
Protocol 1: High-Content Screening Assay for Mitotic Index and Chromosome Alignment
This protocol describes a multiplexed HCS assay to quantify the effects of a CENP-E inhibitor on mitotic arrest and chromosome alignment.
1. Cell Culture and Seeding:
- Select a suitable cancer cell line (e.g., HeLa, A549, U2OS).
- Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells into 96- or 384-well black-walled, clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging (e.g., 5,000-10,000 cells/well for a 96-well plate).
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a dilution series of the CENP-E inhibitor (e.g., GSK923295) in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
- Include a vehicle control (e.g., 0.1% DMSO) and a positive control for mitotic arrest (e.g., 100 nM paclitaxel).
- Carefully remove the culture medium from the cell plates and add the compound dilutions.
- Incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
3. Immunofluorescence Staining:
- Aspirate the compound-containing medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
- Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
- Wash the cells three times with DPBS.
- Permeabilize the cells with 0.2% Triton X-100 in DPBS for 10 minutes.
- Wash the cells three times with DPBS.
- Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in DPBS) for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Anti-phospho-Histone H3 (Ser10) antibody (e.g., rabbit polyclonal) to identify mitotic cells.
- Anti-α-tubulin antibody (e.g., mouse monoclonal) to visualize the mitotic spindle.
- Wash the cells three times with DPBS.
- Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature, protected from light.
- Alexa Fluor 488-conjugated anti-rabbit IgG.
- Alexa Fluor 568-conjugated anti-mouse IgG.
- Hoechst 33342 or DAPI to stain DNA (nuclei).
- Wash the cells three times with DPBS.
- Add DPBS or a suitable imaging buffer to the wells.
4. Image Acquisition and Analysis:
- Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores (e.g., DAPI, FITC, TRITC channels).
- Use a 10x or 20x objective and capture multiple fields per well to ensure a sufficient number of cells for statistical analysis.
- Use a high-content image analysis software to perform the following steps:
- Image Segmentation: Identify individual cells and their nuclei based on the Hoechst/DAPI stain.
- Cell Feature Extraction:
- Mitotic Index: Identify mitotic cells based on the intensity of the phospho-Histone H3 signal within the nuclear mask. Calculate the percentage of mitotic cells per well.
- Chromosome Alignment: In mitotic cells, analyze the morphology of the DNA stain. Develop an algorithm to classify cells as having either aligned chromosomes (a tight metaphase plate) or misaligned chromosomes (scattered or pole-associated chromatin). Calculate the percentage of mitotic cells with misaligned chromosomes.
- Cell Count: Determine the total number of cells per well as a measure of cytotoxicity.
Diagrams
Signaling Pathway of CENP-E in Mitotic Checkpoint Control
Caption: CENP-E signaling at the mitotic checkpoint.
Experimental Workflow for High-Content Screening
Caption: High-content screening experimental workflow.
Logical Relationship of CENP-E Inhibition and Cellular Phenotypes
Caption: Cellular consequences of CENP-E inhibition.
References
- 1. BubR1 phosphorylates CENP-E as a switch enabling the transition from lateral association to end-on capture of spindle microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-terminal helix of BubR1 is essential for CENP-E-dependent chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. BubR1 phosphorylates CENP-E as a switch enabling the transition from lateral association to end-on capture of spindle microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cenp-E-IN-2 in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere-associated protein E (CENP-E), a kinesin-like motor protein, is a critical component of the mitotic machinery.[1] It plays an essential role in the alignment of chromosomes at the metaphase plate and is integral to the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3][4] Elevated expression of CENP-E is observed in a variety of human tumors, making it an attractive target for cancer therapy.[5]
Cenp-E-IN-2 is a small molecule inhibitor designed to target the ATPase activity of the CENP-E motor domain.[4] By inhibiting CENP-E, this compound disrupts chromosome congression, leading to prolonged mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3][4] Preclinical studies using CENP-E inhibitors have demonstrated significant antitumor activity in various cancer models, including xenografts of solid tumors and hematologic malignancies.[3][6] These inhibitors have been shown to induce tumor regression and delay tumor growth, highlighting their therapeutic potential.[1][5]
This document provides detailed protocols for utilizing this compound in a xenograft mouse model to evaluate its in vivo efficacy.
Data Presentation
The following tables summarize the in vivo efficacy of CENP-E inhibitors in various human tumor xenograft models as reported in preclinical studies.
Table 1: Antitumor Activity of GSK923295A in Human Tumor Xenografts [5]
| Tumor Line | Tumor Type | Response |
| Colo205 | Colon | Objective Response (Regression) |
| H-460 | Lung | Objective Response (Regression) |
| A549 | Lung | Objective Response (Regression) |
| H1299 | Lung | Objective Response (Regression) |
| SKOV3 | Ovarian | Objective Response (Regression) |
| MCF-7 | Breast | Stable Disease |
| MV-522 | --- | Stable Disease |
| HT-29 | Colon | Tumor Growth Delay |
| MX-1 | Breast | Tumor Growth Delay |
| MDA-MB-231 | Breast | Variable (Growth Delay/Regression) |
| HCT-116 | Colon | Variable (Growth Delay/Regression) |
Note: GSK923295A was administered at 125mg/kg intraperitoneally for 3 consecutive days for two cycles separated by 4 days.[5]
Table 2: Efficacy of GSK923295A in Pediatric Solid Tumor Xenografts [6]
| Xenograft Model | Tumor Type | Response |
| Ewing Sarcoma | Ewing Sarcoma | Maintained Complete Response |
| Rhabdoid | Rhabdoid Tumor | Maintained Complete Response |
| Rhabdomyosarcoma | Rhabdomyosarcoma | Complete Response |
Note: GSK923295A was administered intraperitoneally at a daily dose of 125mg/kg on a days 1-3 and 8-10 schedule, repeated at day 21.[6]
Signaling Pathway
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Cenp-E-IN-2 in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Cenp-E inhibitors, with a focus on GSK923295A and PF-2771, potent and selective inhibitors of the mitotic kinesin CENP-E. The provided protocols and data are intended to guide the design and execution of preclinical cancer studies targeting this essential cell cycle protein.
Introduction to CENP-E Inhibition
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis. Its inhibition disrupts this process, leading to prolonged mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. Small molecule inhibitors of CENP-E, such as GSK923295A and PF-2771, have demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] These compounds typically act as allosteric inhibitors of the CENP-E ATPase activity.
In Vivo Efficacy and Dosage Summary
The following tables summarize the in vivo dosages and activities of commonly studied CENP-E inhibitors in various cancer xenograft models.
Table 1: In Vivo Dosage and Administration of GSK923295A
| Cancer Model | Animal Model | Dosage | Route of Administration | Dosing Schedule | Observed Effects |
| Pediatric Solid Tumors (Ewing sarcoma, rhabdoid, rhabdomyosarcoma) | NOD/SCID mice | 125 mg/kg/day | Intraperitoneal (i.p.) | Days 1-3 and 8-10, repeated on Day 21 | Significant antitumor activity, including complete responses.[2][3] |
| Colon Carcinoma (Colo-205 xenograft) | Mice | 62.5 mg/kg | Intraperitoneal (i.p.) | Three daily doses on two consecutive weeks | Tumor growth delay. |
| Colon Carcinoma (Colo-205 xenograft) | Mice | 125 mg/kg | Intraperitoneal (i.p.) | Three daily doses on two consecutive weeks | Partial and complete tumor regressions.[4] |
Table 2: In Vivo Dosage and Administration of PF-2771
| Cancer Model | Animal Model | Dosage | Route of Administration | Dosing Schedule | Observed Effects |
| Triple-Negative Breast Cancer (HCC1806 xenograft) | SCID mice | 3 mg/kg/day | Not specified | Once daily for 14 days | Minimal tumor growth inhibition. |
| Triple-Negative Breast Cancer (HCC1806 xenograft) | SCID mice | 10 mg/kg/day | Not specified | Once daily for 14 days | Moderate tumor growth inhibition. |
| Triple-Negative Breast Cancer (HCC1806 xenograft) | SCID mice | 30 mg/kg/day | Not specified | Once daily for 14 days | 27% tumor growth inhibition. |
| Triple-Negative Breast Cancer (HCC1806 xenograft) | SCID mice | 100 mg/kg/day | Not specified | 4 days on, 3 days off, 4 days on | 62% tumor regression.[5] |
Signaling Pathway of CENP-E Inhibition
Inhibition of CENP-E's motor function leads to a cascade of events within the mitotic cell, ultimately triggering cell death. The diagram below illustrates this pathway.
Caption: Signaling pathway of CENP-E inhibition leading to apoptosis.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study of GSK923295A in a Human Colon Carcinoma Xenograft Model
1. Cell Culture and Animal Model:
-
Human colon carcinoma cells (e.g., Colo-205) are cultured in appropriate media and conditions.
-
Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
2. Tumor Implantation:
-
Harvest Colo-205 cells and resuspend in a sterile solution (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Drug Preparation and Administration:
-
Prepare GSK923295A in a vehicle solution of 4% N,N-dimethylacetamide (DMA)/Cremaphore (50/50) at a pH of 5.6.[1]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer GSK923295A via intraperitoneal (i.p.) injection at the desired dose (e.g., 125 mg/kg).
-
The dosing schedule consists of two cycles of three daily injections separated by a one-week break.[1]
-
The control group receives vehicle solution following the same schedule.
4. Monitoring and Endpoints:
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Monitor animal health for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition or regression. Euthanize animals when tumors reach a predetermined size or if signs of distress are observed.
5. Pharmacodynamic Analysis (Optional):
-
At specific time points after treatment, tumors can be excised for analysis.
-
Assess the mitotic index by immunohistochemistry for phospho-histone H3 (pHH3), a marker of mitosis. An increase in pHH3-positive cells indicates mitotic arrest.
Experimental Workflow Diagram
References
- 1. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Visualizing the Cellular Impact of CENP-E Inhibition: An Immunofluorescence-Based Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Inhibition of CENP-E disrupts this process, leading to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.[1][3][4] This makes CENP-E a compelling target for anticancer therapies. Cenp-E-IN-2 is a potent and selective small molecule inhibitor of CENP-E's ATPase activity. This document provides a detailed immunofluorescence protocol to visualize and quantify the phenotypic effects of this compound on cultured cells, enabling researchers to assess its biological activity.
Key Cellular Effects of this compound
Treatment of cultured cells with this compound is expected to yield several distinct and quantifiable phenotypes:
-
Chromosome Misalignment: A significant increase in the percentage of mitotic cells with chromosomes located near the spindle poles, failing to congress to the metaphase plate.[5][6][7]
-
Mitotic Arrest: An accumulation of cells in mitosis, identifiable by condensed chromatin and the presence of a mitotic spindle.[3][4][6]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached kinetochores leads to the recruitment of checkpoint proteins, such as BubR1, to these sites.[1][8]
Data Presentation
The following tables summarize expected quantitative data from immunofluorescence experiments assessing the effects of this compound.
Table 1: Quantification of Mitotic Phenotypes
| Treatment Group | Mitotic Index (%) | Percentage of Mitotic Cells with Misaligned Chromosomes |
| Vehicle Control (DMSO) | 5 ± 1.5 | 4 ± 2.1 |
| This compound (100 nM) | 35 ± 4.2 | 77 ± 8.5 |
Data are represented as mean ± standard deviation from three independent experiments. At least 200 cells were counted per condition in each experiment.
Table 2: Kinetochore Protein Localization
| Treatment Group | Normalized CENP-E Intensity at Kinetochores (A.U.) | Normalized BubR1 Intensity at Unaligned Kinetochores (A.U.) |
| Vehicle Control (DMSO) | 1.0 ± 0.15 | 1.0 ± 0.2 |
| This compound (100 nM) | 0.4 ± 0.1 | 2.5 ± 0.5 |
Intensity values are normalized to the vehicle control. A.U. = Arbitrary Units.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence experiments.
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, U2OS) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Synchronization (Optional): For a higher yield of mitotic cells, synchronize the cells at the G1/S boundary using a single thymidine (B127349) block (2 mM thymidine for 16-24 hours). Release the cells into fresh medium for 8-10 hours to allow them to progress to mitosis.
-
Inhibitor Treatment: Add this compound (or a vehicle control, e.g., DMSO) to the cell culture medium at the desired final concentration (e.g., 100 nM). Incubate for a period sufficient to induce mitotic arrest (e.g., 4-16 hours).
Immunofluorescence Staining Protocol
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-CENP-E (for kinetochore localization)
-
Mouse anti-α-tubulin (for mitotic spindle visualization)
-
Human anti-centromere antibody (ACA/CREST) (to mark centromeres)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
Goat anti-mouse IgG, Alexa Fluor 568
-
Goat anti-human IgG, Alexa Fluor 647
-
-
DNA Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Gently wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
DNA Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow
Caption: Experimental workflow for immunofluorescence analysis.
References
- 1. Centromere-associated protein-E is essential for the mammalian mitotic checkpoint to prevent aneuploidy due to single chromosome loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating and silencing the mitotic checkpoint through CENP-E-dependent activation/inactivation of BubR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Centromere-associated protein-E is essential for the mammalian mitotic checkpoint to prevent aneuploidy due to single chromosome loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Chromosome Mis-segregation with CENP-E Inhibitor GSK923295
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is a critical component of the mitotic machinery, playing a pivotal role in the congression of chromosomes to the metaphase plate.[1][2] Inhibition of CENP-E's ATPase activity disrupts its motor function, leading to the failure of proper chromosome alignment, sustained activation of the spindle assembly checkpoint (SAC), mitotic arrest, and ultimately, chromosome mis-segregation.[1][3] This makes CENP-E an attractive target for cancer therapy and a valuable tool for studying aneuploidy. GSK923295 is a potent and specific allosteric inhibitor of CENP-E that has been widely used to induce and visualize chromosome mis-segregation in live cells.[1][3] These application notes provide a detailed overview and protocols for utilizing GSK923295 in live-cell imaging studies to investigate chromosome mis-segregation events.
Mechanism of Action
GSK923295 is an allosteric inhibitor of the CENP-E kinesin motor.[3] It binds to a region of the motor domain distinct from the ATP and microtubule binding sites.[3] This binding locks CENP-E in a state with high affinity for microtubules but prevents ATP hydrolysis, thereby inhibiting its motor activity.[1][3] The consequence of this inhibition is the failure of peripheral chromosomes to congress to the metaphase plate, leaving them stranded near the spindle poles.[1][4] These unaligned chromosomes trigger the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[1][2] Cells may eventually exit mitosis through mitotic slippage, resulting in aneuploid daughter cells, or undergo apoptosis.[1]
Data Presentation
The following tables summarize quantitative data from various studies using the CENP-E inhibitor GSK923295 to induce chromosome mis-segregation.
Table 1: Effects of GSK923295 on Mitotic Progression and Chromosome Alignment
| Cell Line | GSK923295 Concentration | Duration of Treatment | Observed Phenotype | Percentage of Cells with Phenotype | Reference |
| Cal51 | 15 nM | 48 hours | Misaligned chromosomes at spindle poles | ~75% | [4] |
| MDA-MB-231 | 10 nM | 48 hours | Misaligned chromosomes at spindle poles | ~75% | [4] |
| HeLa | Not specified | Not specified | Mitotic arrest with unaligned chromosomes | Not specified | [1] |
| U2OS | 200 nM | 10 minutes before imaging | Accumulation of CENP-E at spindle poles | Not specified | [5] |
Table 2: Induction of Aneuploidy with CENP-E and Mps1 Inhibition
| Cell Line | Treatment | Average Chromosome Missegregation Events per Division | Reference |
| Not specified | GSK923295 followed by AZ3146 (Mps1 inhibitor) | Two | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Chromosome Missegregation in HeLa Cells
This protocol is adapted from studies observing GSK923295-induced mitotic arrest and chromosome mis-segregation.[1]
Materials:
-
HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
GSK923295 (stock solution in DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa H2B-GFP cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture the cells in complete medium at 37°C and 5% CO2 for 24-48 hours.
-
Inhibitor Addition: Approximately 30 minutes to 1 hour before imaging, replace the culture medium with fresh, pre-warmed medium containing the desired final concentration of GSK923295 (e.g., 10-100 nM). A DMSO-only control should be run in parallel.
-
Live-Cell Imaging: Place the imaging dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire time-lapse images every 5-15 minutes for 24-48 hours using appropriate fluorescence and brightfield channels. Z-stacks are recommended to capture the three-dimensional nature of chromosome movements.
-
Data Analysis: Analyze the time-lapse movies to identify cells entering mitosis. Score for phenotypes such as prolonged mitotic arrest, failure of chromosome congression, and chromosome mis-segregation during anaphase (if mitotic slippage occurs).
Protocol 2: Inducing High Rates of Chromosome Missegregation for Aneuploidy Studies
This protocol combines a CENP-E inhibitor with an Mps1 inhibitor to bypass the mitotic arrest and force cells into anaphase with unaligned chromosomes.[1]
Materials:
-
Chosen cell line (e.g., RPE-1, HeLa) expressing a fluorescent histone marker
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
GSK923295
-
AZ3146 (Mps1 inhibitor)
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Preparation: Prepare cells for imaging as described in Protocol 1.
-
CENP-E Inhibition: Treat the cells with GSK923295 at a concentration sufficient to cause polar chromosomes (e.g., 50-100 nM) for a period of 2-4 hours. This allows cells to enter mitosis and accumulate with unaligned chromosomes.
-
Mps1 Inhibition: To drive cells into anaphase, add AZ3146 to the culture medium at a final concentration of 2-5 µM.
-
Live-Cell Imaging: Immediately begin time-lapse imaging, capturing images every 2-5 minutes to observe the rapid transition into anaphase and the resulting chromosome mis-segregation.
-
Analysis: Quantify the number of lagging chromosomes and micronuclei formation in the daughter cells to determine the rate of chromosome mis-segregation.
Visualizations
Below are diagrams illustrating the signaling pathway affected by CENP-E inhibition and a typical experimental workflow.
Caption: Signaling pathway disruption by the CENP-E inhibitor GSK923295.
Caption: Experimental workflow for live-cell imaging of chromosome mis-segregation.
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-E activation by Aurora A and B controls kinetochore fibrous corona disassembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Cenp-E Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[1][2] Inhibition of CENP-E's motor function disrupts this process, leading to the activation of the spindle assembly checkpoint (SAC), which ultimately results in mitotic arrest and can induce apoptosis in proliferating cells.[3][4] This makes CENP-E an attractive target for the development of anticancer therapeutics.[5]
This document provides detailed protocols for the analysis of cell cycle arrest induced by Cenp-E inhibitors, using "Cenp-E-IN-2" as a representative compound. The primary method of analysis is flow cytometry of propidium (B1200493) iodide-stained cells, a robust technique for quantifying the distribution of cells throughout the different phases of the cell cycle. While specific quantitative data for "this compound" is not publicly available, this document utilizes data from the well-characterized CENP-E inhibitor, GSK923295, to illustrate the expected outcomes.
Mechanism of Action: Cenp-E Inhibition and the Spindle Assembly Checkpoint
CENP-E is essential for the congression of chromosomes to the metaphase plate.[6] It functions by transporting mono-oriented chromosomes along spindle microtubules towards the spindle equator.[6] Small molecule inhibitors of CENP-E, such as GSK923295, typically bind to the motor domain of the protein, preventing its proper function.[1][4]
The inhibition of CENP-E leads to the failure of one or more chromosomes to align correctly at the metaphase plate. These unattached or improperly attached kinetochores activate the Spindle Assembly Checkpoint (SAC).[7][8][9] The SAC is a crucial signaling pathway that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[10][11]
The SAC signaling cascade results in the formation of the Mitotic Checkpoint Complex (MCC), which is composed of proteins such as BubR1, Bub3, Mad2, and Cdc20.[8] The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[8] By inhibiting the APC/C, the degradation of key anaphase inhibitors, such as cyclin B1 and securin, is prevented. This leads to a prolonged arrest in mitosis, which can be observed as an accumulation of cells in the G2/M phase of the cell cycle by flow cytometry.[7]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with a Cenp-E inhibitor. The data presented here is based on studies using the CENP-E inhibitor GSK923295 on the HCC1954 breast cancer cell line.
Table 1: Dose-Response Effect of Cenp-E Inhibition on Cell Cycle Distribution
| Treatment (24 hours) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55 | 25 | 20 |
| This compound (Low Conc.) | 45 | 20 | 35 |
| This compound (Mid Conc.) | 30 | 15 | 55 |
| This compound (High Conc.) | 20 | 10 | 70 |
Note: The concentrations designated as Low, Mid, and High should be determined empirically for this compound and the specific cell line being used. The data presented is illustrative of a dose-dependent increase in the G2/M population.
Table 2: Time-Course Effect of Cenp-E Inhibition on Cell Cycle Distribution
| Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | 60 | 25 | 15 |
| 6 | 50 | 20 | 30 |
| 12 | 35 | 15 | 50 |
| 24 | 20 | 10 | 70 |
| 48 | 15 | 5 | 80 |
Note: This data is based on the treatment of HCC1954 cells with 325 nM GSK923295.[12] The optimal concentration and time points should be determined for this compound.
Experimental Protocols
A critical aspect of accurately analyzing cell cycle effects of a drug is to start with a synchronized cell population. This reduces variability and provides a clearer view of the drug's impact on a specific phase of the cell cycle. Below are protocols for cell synchronization followed by the procedure for drug treatment and flow cytometry analysis.
Protocol 1: Cell Synchronization using Double Thymidine Block (for G1/S arrest)
This protocol is used to synchronize cells at the G1/S boundary.
Materials:
-
Adherent cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Thymidine stock solution (e.g., 100 mM in sterile water)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells at a density that will allow them to be approximately 30-40% confluent at the time of the first thymidine addition.[13][14]
-
Allow cells to adhere and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.[3]
-
Incubate for 18-19 hours.[13]
-
Release the cells from the block by aspirating the thymidine-containing medium, washing the cells twice with pre-warmed sterile PBS, and adding fresh complete medium.[3]
-
Incubate for 9-10 hours to allow cells to progress through the S, G2, and M phases.[13]
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for 16-17 hours. At this point, the majority of cells will be arrested at the G1/S boundary.[13]
-
To begin the experiment, release the cells from the second thymidine block by washing twice with pre-warmed sterile PBS and adding fresh complete medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
Protocol 2: Cell Synchronization using Thymidine-Nocodazole Block (for G2/M arrest)
This protocol is used to obtain a highly synchronized population of cells in early mitosis.[15]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Thymidine stock solution (e.g., 100 mM in sterile water)
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells to be approximately 50% confluent after 24 hours.
-
Add thymidine to a final concentration of 2 mM and incubate for 20 hours to arrest cells at the G1/S boundary.[15]
-
Release the cells by washing twice with pre-warmed PBS and adding fresh complete medium.
-
Incubate for 5 hours to allow cells to progress through the S phase.[15]
-
Add Nocodazole to a final concentration of 50 ng/mL.[15]
-
Incubate for 10-11 hours to arrest the cells in early mitosis.[15]
-
Harvest the mitotic cells, which will be rounded and loosely attached, by gentle shaking of the culture dish (mitotic shake-off).
-
Wash the harvested cells and re-plate them in fresh medium containing either this compound or a vehicle control.
Protocol 3: Flow Cytometry Analysis of Cell Cycle
This protocol describes the preparation of cells for DNA content analysis using propidium iodide.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Add RNase A to a final concentration of 50-100 µg/mL to degrade RNA and ensure that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (typically around 610 nm).
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of Cenp-E inhibitors on the cell cycle. By employing cell synchronization techniques and flow cytometry analysis of DNA content, it is possible to robustly quantify the mitotic arrest induced by compounds such as this compound. The provided data for the CENP-E inhibitor GSK923295 serves as a valuable reference for the expected outcomes of such experiments. This approach is fundamental in the preclinical evaluation of novel antimitotic agents targeting CENP-E for cancer therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Centromere protein E - Wikipedia [en.wikipedia.org]
- 3. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 10. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 12. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. Double-Thymidine Block protocol [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application of Cenp-E Inhibitor GSK923295 in Combination with Taxanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the Centromere Protein E (CENP-E) inhibitor, GSK923295 (hereafter referred to as Cenp-E-IN-2 for consistency with the prompt, while acknowledging its common name), in combination with taxane-based chemotherapeutics such as paclitaxel (B517696) and docetaxel (B913). The combination of these two classes of anti-mitotic agents has demonstrated synergistic effects in preclinical cancer models, offering a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance.
CENP-E is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Inhibition of CENP-E leads to chromosome misalignment, prolonged mitotic arrest, and ultimately apoptosis.[1][3] Taxanes, on the other hand, stabilize microtubules, leading to the formation of abnormal mitotic spindles, which also triggers mitotic arrest and cell death.[4][5] The synergistic anti-cancer activity of combining a CENP-E inhibitor with a taxane (B156437) stems from their distinct but complementary mechanisms of disrupting mitotic progression.[6][7]
These protocols and notes are intended to guide researchers in the design and execution of experiments to evaluate the synergistic potential of this drug combination in various cancer models.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of the CENP-E inhibitor GSK923295 with taxanes.
| Cell Line | Cancer Type | GSK923295 IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 | ~5 | < 1 (Synergistic) | [6][7] |
| Cal51 | Triple-Negative Breast Cancer | Not Reported | ~2 | Not Reported | [6][7] |
| HCT116 | Colorectal Carcinoma | Not Reported | Not Reported | Not Reported | [2] |
| RKO | Colorectal Carcinoma | Not Reported | Not Reported | Not Reported | [2] |
| DLD1 | Colorectal Carcinoma | Not Reported | Not Reported | Not Reported | [2] |
Note: IC50 values can vary significantly between studies and experimental conditions. The CI value is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined CENP-E Inhibition and Taxane Treatment
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of CENP-E-IN-2 in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell culture systems. This complexity includes gradients of nutrients, oxygen, and drug penetration, as well as intricate cell-cell and cell-matrix interactions that influence therapeutic response.[1][2] Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a critical role in the proper alignment of chromosomes during mitosis.[3][4] Its inhibition disrupts cell division, leading to mitotic arrest and subsequent apoptosis, making it an attractive target for cancer therapy.[3][5]
CENP-E-IN-2 is a small molecule inhibitor of CENP-E. By targeting the motor domain of CENP-E, it prevents the protein from attaching to microtubules, thereby halting chromosome alignment and activating the spindle assembly checkpoint.[3] This prolonged mitotic arrest ultimately induces cell death in rapidly proliferating cancer cells.[3][6]
These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroids. The described methodologies cover spheroid formation, inhibitor treatment, and subsequent analysis of cell viability, apoptosis, and cell cycle progression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CENP-E and the experimental workflow for assessing the efficacy of its inhibitor, this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids using low-adhesion culture plates.[7][8]
Materials:
-
Cancer cell line of choice (e.g., HCT116, DU145, HepG2)[9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a standard 2D flask to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.[10]
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range for initial testing could be from 0.01 µM to 100 µM.[10]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).[9]
Protocol 3: Cell Viability Assessment (ATP Assay)
This protocol measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.[11][12]
Materials:
-
Treated spheroids in a 96-well plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibrate the 3D cell viability reagent to room temperature.
-
Transfer the spheroids and medium (100 µL) from the culture plate to an opaque-walled 96-well plate.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.[10][13]
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 3D Assay reagent to room temperature.
-
Transfer the spheroids and medium to an opaque-walled 96-well plate.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 5: Cell Cycle Analysis (Flow Cytometry)
This protocol involves the disaggregation of spheroids into single cells for cell cycle analysis.[1][14]
Materials:
-
Treated spheroids
-
PBS
-
Trypsin-EDTA or a gentle cell dissociation reagent
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment group into microcentrifuge tubes.
-
Wash the spheroids with PBS.
-
Add a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until the spheroids are disaggregated into a single-cell suspension. Pipette gently to aid dissociation.
-
Neutralize the dissociation reagent with complete medium and centrifuge the cells.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Spheroid Viability and Apoptosis
| Concentration (µM) | Spheroid Diameter (µm, Mean ± SD) | Cell Viability (% of Control, Mean ± SD) | Caspase-3/7 Activity (Fold Change, Mean ± SD) |
| Vehicle Control | 512 ± 25 | 100 ± 5.2 | 1.0 ± 0.1 |
| 0.1 | 498 ± 28 | 95.3 ± 4.8 | 1.5 ± 0.2 |
| 1 | 425 ± 31 | 72.1 ± 6.1 | 3.8 ± 0.4 |
| 10 | 280 ± 22 | 45.6 ± 3.9 | 8.2 ± 0.7 |
| 50 | 150 ± 18 | 15.8 ± 2.5 | 12.5 ± 1.1 |
| 100 | 110 ± 15 | 8.2 ± 1.9 | 15.1 ± 1.3 |
Table 2: IC50 Values of this compound in 3D Spheroid Cultures
| Cell Line | IC50 (µM) after 72h Treatment |
| HCT116 | 8.5 |
| DU145 | 12.3 |
| HepG2 | 15.1 |
Table 3: Cell Cycle Distribution in Spheroids Treated with this compound for 48h
| Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| This compound (10 µM) | 15.8 ± 1.3 | 10.1 ± 0.9 | 74.1 ± 2.8 |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the efficacy of the CENP-E inhibitor, this compound, in 3D spheroid models. By evaluating multiple endpoints such as cell viability, apoptosis, and cell cycle arrest, researchers can gain a comprehensive understanding of the compound's anti-cancer activity in a more physiologically relevant context. The use of 3D cultures in preclinical drug evaluation can lead to more predictive data and aid in the identification of promising therapeutic candidates for further development.[15][16]
References
- 1. Imaging- and Flow Cytometry-based Analysis of Cell Position and the Cell Cycle in 3D Melanoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. 3D Cell Culture Systems Reveal Drug Efficacy That Is Undetectable In Traditional Flat Culture Systems [cellandgene.com]
- 16. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming CENP-E-IN-2 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to CENP-E inhibitors, such as CENP-E-IN-2 (e.g., GSK923295), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is CENP-E and why is it a target in cancer therapy?
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein crucial for proper chromosome alignment during mitosis.[1][2][3] It ensures that chromosomes congregate at the metaphase plate before the cell divides.[1][2] By inhibiting CENP-E, compounds like GSK923295 disrupt this process, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][4]
Q2: What are the known mechanisms of resistance to CENP-E inhibitors like GSK923295?
Resistance to CENP-E inhibitors can emerge through different mechanisms depending on the genetic background of the cancer cells:
-
Point Mutations: In diploid cancer cells, single-point mutations in the motor domain of the CENPE gene can prevent the inhibitor from binding effectively.[1][5][6][7]
-
C-terminus Disruption: In near-haploid cancer cells, resistance has been linked to the disruption of the C-terminus of the CENP-E protein.[5][6][7]
-
Efflux Pumps: Overexpression of multidrug resistance efflux pumps, such as P-glycoprotein (Pgp or ABCB1), can reduce the intracellular concentration of the inhibitor, leading to resistance.[1]
Q3: My cells have become resistant to this compound. What are the general strategies to overcome this?
The primary strategy to overcome resistance to CENP-E inhibitors is through combination therapy. By targeting a complementary pathway, you can often re-sensitize the cells to treatment. Synergistic effects have been observed with:
-
Microtubule-Targeting Agents: Combining CENP-E inhibitors with microtubule poisons (e.g., paclitaxel (B517696), eribulin, vinorelbine) can be effective. CENP-E inhibition increases chromosomal instability (CIN), which can potentiate the cell-killing effects of these agents, even in cells resistant to microtubule poisons alone.[2][3]
-
Spindle Assembly Checkpoint (SAC) Inhibitors: Sequential treatment with a CENP-E inhibitor followed by an inhibitor of the SAC kinase Mps1 (e.g., AZ3146) can induce chromosome missegregation and cell death.[4][8]
Q4: How does combining a CENP-E inhibitor with a microtubule-targeting agent work?
Microtubule-targeting agents can induce abnormal multipolar mitotic spindles.[2][3] Some cancer cells can overcome this by focusing these multipolar spindles into a bipolar spindle, which reduces chromosomal instability and confers resistance.[2][3] CENP-E inhibition prevents the proper alignment of chromosomes even on these focused spindles, leading to an increase in chromosomal instability and subsequent daughter cell death.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cells show reduced sensitivity to this compound (increased IC50). | Development of resistance through target mutation or other mechanisms. | 1. Sequence the CENPE gene to check for mutations in the motor domain. 2. Assess the expression of efflux pumps like P-glycoprotein. 3. Implement a combination therapy strategy (see protocols below). |
| No significant increase in mitotic arrest observed after treatment. | Cells may be bypassing the mitotic checkpoint. | 1. Verify CENP-E inhibition by observing for "pole-stuck" chromosomes via immunofluorescence. 2. Consider that resistant cells may have altered spindle assembly checkpoint signaling. Analyze the localization and interaction of key checkpoint proteins like BubR1.[9] |
| Combination therapy with microtubule agents is not effective. | The chosen combination or dosage may not be optimal for the specific cell line. | 1. Titrate the concentrations of both the CENP-E inhibitor and the microtubule agent to find a synergistic range. 2. Try a different class of microtubule agent (e.g., a stabilizer like paclitaxel vs. a destabilizer like vinorelbine). |
| High background cell death in control groups. | The solvent (e.g., DMSO) concentration may be too high, or the cells may be unhealthy. | 1. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%). 2. Regularly check cell health and viability. |
Experimental Protocols
Protocol 1: Generation of CENP-E Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating cell lines resistant to a CENP-E inhibitor like GSK923295.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
CENP-E inhibitor (e.g., GSK923295)
-
96-well plates and standard cell culture dishes
Procedure:
-
Culture the parental cell line in medium supplemented with the CENP-E inhibitor at a concentration around the IC50 value.
-
Continuously expose the cells to the inhibitor, passaging them as they reach confluence.
-
Gradually increase the concentration of the inhibitor in the culture medium over several weeks to months.
-
Alternatively, for faster selection, plate cells at a low density in medium containing a high concentration of the inhibitor (e.g., 2 µM for KBM7 cells) and select for the rare, spontaneously resistant clones that grow.[5]
-
Once a resistant population is established, expand the cells and perform characterization studies (e.g., IC50 determination, sequencing of the CENPE gene).
Protocol 2: Combination Therapy with a Microtubule-Targeting Agent
This protocol outlines a general approach for testing the synergistic effects of a CENP-E inhibitor and a microtubule-targeting agent.
Materials:
-
CENP-E inhibitor-resistant and parental cancer cell lines (e.g., Cal51)
-
CENP-E inhibitor (e.g., GSK923295)
-
Microtubule-targeting agent (e.g., paclitaxel, eribulin)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of the CENP-E inhibitor and the microtubule-targeting agent, both alone and in combination.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard assay.
-
Analyze the data for synergy using appropriate software (e.g., CompuSyn) to calculate combination indices (CI). A CI value less than 1 indicates synergy.
Protocol 3: Analysis of Chromosomal Instability
This protocol describes a method to visualize and quantify chromosome misalignment, a hallmark of CENP-E inhibition.
Materials:
-
Cells grown on coverslips
-
CENP-E inhibitor (e.g., GSK923295)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-centromere antibody)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells with the CENP-E inhibitor (e.g., 50 nM GSK923295 for 4 hours) to induce mitotic arrest.[4]
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies to stain the spindle (α-tubulin) and kinetochores (centromere antibody).
-
Incubate with fluorescently labeled secondary antibodies.
-
Stain the chromosomes with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with misaligned chromosomes (chromosomes not at the metaphase plate).
Quantitative Data Summary
Table 1: IC50 Values of GSK923295 in Various Cancer Cell Lines
| Cell Line | Histotype | IC50 (nM) | Reference |
| PPTP Panel Median | Various Pediatric Cancers | 27 | [10] |
| ALL Panel Median | Acute Lymphoblastic Leukemia | 18 | [10] |
| Neuroblastoma Panel Median | Neuroblastoma | 39 | [10] |
| HCT116 (diploid) | Colorectal Carcinoma | Varies by study | [11] |
| HCT116 (tetraploid) | Colorectal Carcinoma | Lower than diploid | [11] |
| RKO (diploid) | Colorectal Carcinoma | Varies by study | [11] |
| RKO (tetraploid) | Colorectal Carcinoma | Lower than diploid | [11] |
| DLD1 (diploid) | Colorectal Carcinoma | Varies by study | [11] |
| DLD1 (tetraploid) | Colorectal Carcinoma | Lower than diploid | [11] |
Table 2: Efficacy of Combination Therapy in Preclinical Models
| Treatment | Model | Outcome | Reference |
| GSK923295 + Paclitaxel | Breast Cancer Xenograft | Suppressed tumor growth | [2] |
| GSK923295 + Vinorelbine | Breast Cancer Xenograft | Suppressed tumor growth | [2] |
| GSK923295 + Eribulin | Cal51 Breast Cancer Cells | Increased daughter cell death | [2] |
| GSK923295 + AZ3146 (Mps1 inhibitor) | DLD-1/HCT-116 Cells | Induced chromosome missegregation | [4][8] |
Signaling Pathways and Workflows
Caption: Mechanism of action of CENP-E inhibitors leading to apoptosis.
Caption: Mechanisms of resistance to CENP-E inhibitors in cancer cells.
Caption: Experimental workflow for overcoming CENP-E inhibitor resistance.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Mechanisms of Resistance to a CENPE Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Distinct Mechanisms of Resistance to a CENP-E Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The interaction between mitotic checkpoint proteins, CENP-E and BubR1, is diminished in epothilone B-resistant A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cenp-E-IN-2 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of CENP-E inhibitors, such as Cenp-E-IN-2, when using Dimethyl Sulfoxide (DMSO) as a solvent. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliable and effective use of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CENP-E inhibitors like this compound?
A1: For most non-polar, small molecule inhibitors, including those targeting CENP-E, DMSO is the recommended solvent for creating concentrated stock solutions.[1][2] Many commercially available inhibitors are provided with solubility information, often specifying DMSO.[3]
Q2: How should I prepare a stock solution of a CENP-E inhibitor in DMSO?
A2: To prepare a stock solution, weigh the compound accurately and add the calculated volume of DMSO to achieve the desired concentration.[2] It is crucial to ensure the compound is fully dissolved. If you encounter solubility issues, gentle warming (e.g., 37°C for 10-30 minutes) and vortexing or sonication can be employed.[2] Always ensure any precipitates are completely redissolved before use to avoid inaccurate dosing.[2]
Q3: What is the recommended storage condition for CENP-E inhibitor stock solutions in DMSO?
A3: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C for long-term stability.[3] For short-term storage (up to one month), -20°C is generally acceptable, while -80°C is recommended for longer periods (up to six months).[3]
Q4: How stable are compounds in DMSO?
A4: The stability of compounds in DMSO can be affected by factors such as water content, oxygen exposure, and temperature.[4] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly. To minimize degradation, it is important to use anhydrous DMSO and to minimize the exposure of the stock solution to air and moisture.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A final concentration of less than 0.5% is generally recommended, with 0.1% being preferable.[2][3] It is also important to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium. | The compound has low aqueous solubility. | Perform a stepwise dilution of the DMSO stock solution into the aqueous medium while gently vortexing.[3] Consider using a co-solvent, but be mindful of its potential effects on your experimental system. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading due to improper storage or handling. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3] Ensure the stock solution is stored at the recommended temperature and protected from light if the compound is light-sensitive.[2] |
| Observed cellular toxicity at expected non-toxic concentrations of the inhibitor. | The final DMSO concentration in the culture medium may be too high. | Calculate the final DMSO concentration in your assay to ensure it is below the toxic threshold for your cell line (typically <0.5%).[3] Always include a DMSO vehicle control to assess the effect of the solvent on your cells. |
| Difficulty dissolving the compound in DMSO at the desired concentration. | The compound may have limited solubility in DMSO. | Gentle warming (37°C) and sonication can help to dissolve the compound.[2] If the compound still does not dissolve, you may need to prepare a lower concentration stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a CENP-E Inhibitor in DMSO
-
Materials:
-
CENP-E inhibitor powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Determine the molecular weight (MW) of the CENP-E inhibitor from the product datasheet.
-
Weigh out a precise amount of the inhibitor powder (e.g., 1 mg) into a sterile vial.
-
Calculate the volume of DMSO required to make a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution at 37°C for 10-30 minutes or sonicate to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM CENP-E inhibitor stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the DMSO stock solution to the culture medium in a stepwise manner while gently mixing.[3]
-
Ensure the final concentration of DMSO in the working solutions is below 0.5%.[3]
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the inhibitor.
-
Quantitative Data Summary
As specific solubility and stability data for this compound in DMSO is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.
| Parameter | Condition | Result | Notes |
| Solubility | DMSO at 25°C | User-determined value (e.g., >10 mM) | Note any difficulties in dissolving the compound. |
| Stability (Short-term) | -20°C in DMSO for 1 month | User-determined value (e.g., % remaining compound) | Assess by analytical methods like HPLC or LC-MS. |
| Stability (Long-term) | -80°C in DMSO for 6 months | User-determined value (e.g., % remaining compound) | Assess by analytical methods like HPLC or LC-MS. |
| Freeze-Thaw Stability | 3 cycles (-20°C to 25°C) | User-determined value (e.g., % degradation) | Important for determining if aliquoting is necessary. |
Diagrams
Caption: Workflow for preparing CENP-E inhibitor solutions.
References
Identifying off-target effects of Cenp-E-IN-2
Welcome to the technical support center for Cenp-E-IN-2. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers identify and characterize potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected on-target effect?
This compound is a small molecule inhibitor of Centromere Protein E (CENP-E). CENP-E is a kinesin-7 motor protein essential for the proper alignment of chromosomes during mitosis.[1][2] Its primary function is to transport chromosomes that are initially located near the spindle poles (mono-oriented) to the cell's equator (the metaphase plate) to ensure they can be correctly segregated into daughter cells.[3][4]
Inhibition of CENP-E's motor activity by this compound is expected to cause a specific mitotic phenotype: most chromosomes will align correctly, but a few will fail to congress and remain near the spindle poles.[5][6][7] This activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in mitosis, which typically results in apoptosis (programmed cell death) in cancer cells.[1][6]
Q2: My cells exhibit a phenotype inconsistent with standard CENP-E inhibition (e.g., rapid cell death, arrest in a different cell cycle phase, unusual morphology). Could this be an off-target effect?
Yes. If you observe phenotypes that deviate from the characteristic mitotic arrest with polar chromosomes, it is prudent to suspect off-target effects. Most kinase inhibitors target the ATP-binding site of the enzyme.[8] Due to the structural similarity of this pocket across the human kinome, inhibitors can often bind to and modulate the activity of unintended kinases or other proteins, leading to unexpected biological outcomes.[8]
Q3: How can I experimentally distinguish between on-target and off-target effects?
Distinguishing between on-target and off-target effects requires a series of validation experiments designed to confirm whether the observed phenotype is truly dependent on the inhibition of CENP-E.
-
Orthogonal Inhibition: Use a structurally different CENP-E inhibitor (e.g., GSK923295). If this compound recapitulates the novel phenotype, it is more likely to be a consequence of CENP-E inhibition. If it only produces the canonical mitotic arrest, your original phenotype is likely due to an off-target effect of this compound.
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to deplete CENP-E from your cells. If the phenotype observed with this compound is lost or significantly altered in CENP-E-depleted cells, it suggests the phenotype is caused by the inhibitor acting on a different target.
-
Dose-Response Correlation: An on-target effect should occur at a concentration range consistent with the inhibitor's biochemical potency (Kᵢ or IC₅₀) against CENP-E. Off-target effects often require higher concentrations of the compound.
Q4: What are the primary biochemical and cellular methods for identifying the specific molecular off-targets of this compound?
Several unbiased, systematic methods can identify the unintended binding partners of a small molecule inhibitor:
-
Kinome Profiling: This biochemical assay screens the inhibitor against a large panel of purified, recombinant kinases (often hundreds).[9][10] The output reveals a selectivity profile, showing which kinases are inhibited at specific concentrations.[11][12]
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement within intact cells or cell lysates.[13][14] It is based on the principle that a protein's thermal stability increases when a ligand is bound.[15] By heating cells treated with the inhibitor and measuring the amount of soluble protein that remains, one can identify which proteins this compound binds to directly in a physiological context.[16][17]
-
Chemical Proteomics: This approach typically involves immobilizing this compound (or an analog) onto a solid support (like beads) to perform affinity pull-down experiments from cell lysates.[18] Proteins that bind to the inhibitor are captured and subsequently identified using mass spectrometry.[19]
Quantitative Data: Selectivity Profile of CENP-E Inhibitors
While a comprehensive selectivity profile for this compound is not publicly available, the data for the well-characterized CENP-E inhibitor GSK923295 serves as a representative example for this class of compounds. A key goal in characterizing any inhibitor is to populate a similar table to understand its specificity.
| Target Class | Target Name | Potency (Kᵢ or IC₅₀) | Notes |
| On-Target | CENP-E | Kᵢ: ~3.2 nM [20]IC₅₀: ~1.6 nM [20][21] | High-affinity binding to the intended target. |
| Off-Target | Kinase X | Value from Kinome Screen | Off-targets are often identified with lower potency. |
| Off-Target | Kinase Y | Value from Kinome Screen | Any significant inhibition (<1 µM) warrants further validation. |
| Off-Target | Non-kinase Protein Z | Value from CETSA/Proteomics | Unbiased methods may reveal non-kinase binding partners. |
| Table 1: Example table for summarizing on- and off-target potency data. Researchers should aim to generate this data for this compound through kinome profiling and other validation assays. |
Visualized Workflows and Pathways
The following diagrams illustrate the conceptual and experimental logic for investigating off-target effects.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. pnas.org [pnas.org]
- 5. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. annualreviews.org [annualreviews.org]
- 16. benchchem.com [benchchem.com]
- 17. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cenp-E-IN-2 Concentration for Mitotic Arrest
Welcome to the technical support center for Cenp-E-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of this compound in inducing mitotic arrest.
Note: While the specific inhibitor "this compound" is not widely documented in the available literature, the information provided here is based on the well-characterized Cenp-E inhibitor, GSK923295. The principles and protocols are likely applicable to other specific inhibitors of Cenp-E.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the motor domain of Centromere Protein E (CENP-E), a kinesin-like protein essential for chromosome congression during mitosis.[1][2] By inhibiting the ATPase activity of CENP-E, the inhibitor prevents the proper attachment and alignment of chromosomes at the metaphase plate.[2] This failure to achieve correct bipolar microtubule attachments activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[2][3]
Q2: How should I dissolve and store this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[4] For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[4][5] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: What is the expected cellular phenotype after treatment with this compound?
A3: Treatment with an effective concentration of this compound will result in an increased percentage of cells arrested in mitosis. Morphologically, these cells will appear rounded up. Upon staining for DNA and microtubules, you will observe condensed chromosomes that are not properly aligned at the metaphase plate.[3] Often, some chromosomes will be clustered near the spindle poles while the majority are at the cell's equator.[3]
Q4: Is the mitotic arrest induced by this compound reversible?
A4: Yes, the effects of this compound are generally reversible. Washing out the compound from the cell culture medium can lead to the restoration of Cenp-E function, allowing the cells to proceed through mitosis, as evidenced by the appearance of metaphase and anaphase figures.[3]
Q5: What are the potential off-target effects of this compound?
A5: While GSK923295 is reported to be highly selective for Cenp-E over other kinesins, the possibility of off-target effects with any small molecule inhibitor should be considered.[4] It is advisable to include appropriate controls in your experiments, such as a negative control (DMSO vehicle) and potentially a positive control with a known mitotic inhibitor that has a different mechanism of action. Clinical trials with GSK923295 have reported some adverse events, although the incidence of severe side effects was low.[6][7]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Mitotic Arrest
This protocol outlines a systematic approach to determine the optimal concentration of this compound for inducing mitotic arrest in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (as a 10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
DNA stain (e.g., DAPI)
-
Antibodies for immunofluorescence (e.g., anti-α-tubulin, anti-phospho-histone H3 (Ser10))
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Drug Treatment: The next day, prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 1000 nM (e.g., 1, 5, 10, 25, 50, 100, 250, 500, 1000 nM). Include a DMSO-only control.
-
Incubation: Replace the medium in your cell plates with the medium containing the different concentrations of this compound. Incubate for a duration relevant to your cell line's cell cycle length (e.g., 16-24 hours).
-
Fixation and Staining:
-
Fix the cells using your preferred method.
-
Permeabilize the cells if performing immunofluorescence.
-
Stain for DNA with DAPI. For a more specific mitotic marker, co-stain with an antibody against phospho-histone H3 (Ser10), a marker for mitotic cells. Staining for α-tubulin will allow visualization of the mitotic spindle.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mitotic index for each concentration. This is the percentage of cells that are positive for your mitotic marker (e.g., condensed chromosomes, phospho-histone H3 positive).
-
Observe the morphology of the mitotic cells. Look for the characteristic phenotype of Cenp-E inhibition: a bipolar spindle with the majority of chromosomes aligned at the metaphase plate and a few chromosomes near the spindle poles.[3]
-
-
Data Interpretation:
-
Plot the mitotic index as a function of this compound concentration.
-
The optimal concentration will be the lowest concentration that gives a robust mitotic arrest without significant signs of cytotoxicity (e.g., widespread apoptosis, cell detachment).
-
Data Presentation
Table 1: Example of Effective this compound (GSK923295) Concentrations for Mitotic Phenotypes in Various Cell Lines.
| Cell Line | Concentration | Observed Phenotype | Reference |
| HeLa | 50 nM | Potent chromosome misalignment and mitotic arrest. | [3] |
| DLD-1 | 50 nM | Chromosome misalignment with some chromosomes near spindle poles. | [3] |
| Cal51 | 15 nM | Increased incidence of misaligned chromosomes. | [8] |
| MDA-MB-231 | 10 nM | Increased incidence of misaligned chromosomes. | [8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in mitotic index | 1. Concentration too low: The concentration of this compound is not sufficient to inhibit Cenp-E effectively in your cell line. 2. Incubation time too short: The cells have not had enough time to progress to mitosis and arrest. 3. Cell line is resistant: Some cell lines may be inherently less sensitive to Cenp-E inhibition. 4. Inactive compound: The inhibitor may have degraded. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Increase the incubation time, for example, to 1.5-2 times the length of your cell line's cell cycle. 3. Verify the expression of Cenp-E in your cell line. Consider using a different mitotic inhibitor to confirm the general responsiveness of your cells to mitotic arrest. 4. Use a fresh aliquot of the inhibitor and ensure proper storage conditions have been maintained. |
| High levels of cell death (apoptosis) | 1. Concentration too high: The concentration of this compound is causing significant cytotoxicity. 2. Prolonged mitotic arrest: Long-term arrest in mitosis can lead to apoptosis. | 1. Perform a dose-response experiment to find a lower concentration that induces arrest without excessive cell death. 2. Reduce the incubation time. Analyze cells at an earlier time point after drug addition. |
| Cells arrest with a different phenotype (e.g., monopolar spindles) | 1. Off-target effects: At high concentrations, the inhibitor might have off-target effects on other motor proteins like Eg5. 2. Cell line-specific response: The cellular machinery in your specific cell line might respond differently. | 1. Lower the concentration of the inhibitor. Compare the phenotype to that of a known Eg5 inhibitor. 2. Carefully characterize the observed phenotype using specific markers for different mitotic structures. |
| Variability between experiments | 1. Inconsistent cell density: The initial seeding density of cells can affect their proliferation rate and drug response. 2. Inconsistent drug preparation: Errors in diluting the stock solution can lead to different final concentrations. 3. DMSO concentration: High concentrations of DMSO can be toxic to cells. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh dilutions of the inhibitor for each experiment and be precise in pipetting. 3. Keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) and consistent across all conditions, including the control. |
Visualizations
Caption: Signaling pathway of Cenp-E inhibition.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting flowchart for low mitotic index.
References
- 1. What are Kinesin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cenp-E-IN-2 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the cytotoxic effects of Cenp-E-IN-2, a Centromere Protein E (CENP-E) inhibitor, on normal, non-cancerous cells. The following FAQs, troubleshooting guides, and experimental protocols are designed to address common issues and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Cenp-E and why is this compound expected to be cytotoxic?
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for proper chromosome alignment during cell division (mitosis).[1][2] It plays a critical role in moving chromosomes to the metaphase plate, ensuring that when a cell divides, each daughter cell receives a complete set of chromosomes.[3][4][5][6][7] this compound is a small molecule inhibitor designed to block the function of the CENP-E motor domain.[2] By inhibiting CENP-E, the compound prevents proper chromosome alignment, which activates the spindle assembly checkpoint (SAC), a cellular safety mechanism.[2][8] This leads to a prolonged arrest in mitosis, which can ultimately trigger programmed cell death (apoptosis) or mitotic catastrophe, even in rapidly dividing normal cells.[8][9][10]
Q2: Why is it crucial to assess the cytotoxicity of this compound in normal cells?
While the primary target for anti-mitotic drugs like this compound is rapidly proliferating cancer cells, many normal tissues also contain dividing cells (e.g., bone marrow, intestinal lining, hair follicles). Assessing cytotoxicity in normal cell lines is a critical step in preclinical drug development to:
-
Determine the therapeutic window: This is the concentration range where the drug is effective against cancer cells but has minimal toxicity to normal cells.
-
Predict potential side effects: Off-target toxicity in normal cells can lead to adverse effects in patients.
-
Establish a safety profile: In vitro cytotoxicity data is fundamental for safety assessments before a drug candidate can proceed to in vivo studies.[11]
Q3: What are the primary methods to measure this compound cytotoxicity?
Cytotoxicity can be assessed using a variety of in vitro assays that measure different indicators of cell health.[12][13] The most common approaches include:
-
Metabolic Activity Assays (e.g., MTT, WST): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[11]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays quantify the release of intracellular components like lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cell death.[12][14][15]
-
ATP Content Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which rapidly deplete in non-viable cells.[15]
-
Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can specifically measure the induction of programmed cell death.
Q4: What is a typical dose-response curve, and what is an IC50/EC50 value?
A dose-response curve plots the effect of a compound (e.g., percent cell viability) against its concentration. This allows for the calculation of the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which is the concentration of this compound required to reduce cell viability or induce cell death by 50%. These values are standard metrics for quantifying a compound's potency. For example, the related CENP-E inhibitor GSK923295 showed EC50 values of 18 nM in DAOY and 178 nM in ONS-76 medulloblastoma cells after 24 hours in a cytotoxicity assay.[16]
Troubleshooting Guide
This section addresses common problems encountered during cytotoxicity experiments with this compound.
Q5: My MTT assay results show very low absorbance values or no color change. What's wrong?
This typically points to insufficient viable cells or compromised metabolic activity.[17]
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[17]
-
Incorrect Incubation Time: Ensure the incubation period with the MTT reagent (typically 1-4 hours) is sufficient for formazan (B1609692) crystal formation.[17]
-
Poor Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Use an appropriate solubilization solution (e.g., DMSO) and mix thoroughly until no crystals are visible.[17]
-
Reagent Degradation: The MTT reagent is light-sensitive and should be a clear yellow solution. If it appears cloudy or greenish, it may be contaminated or degraded.[17]
Q6: I'm observing high background signal in my LDH release assay. What could be the cause?
High background in an LDH assay can obscure the signal from compound-induced cytotoxicity.
-
Serum in Medium: Culture medium supplemented with serum contains LDH, which can contribute to high background. If possible, reduce the serum concentration during the assay or use a serum-free medium, ensuring it doesn't harm the cells on its own.[17]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing premature LDH leakage. Handle cells gently.[17]
-
High Cell Density: Seeding too many cells can lead to cell death from overcrowding and nutrient depletion, causing a high basal LDH release. Optimize your cell seeding density.[18]
-
Contamination: Microbial contamination (e.g., mycoplasma) can stress cells and cause membrane damage. Routinely test your cell cultures.[17]
Q7: My results are not reproducible between experiments. What should I check?
Lack of reproducibility often points to subtle variations in experimental conditions.[17][19]
-
Cell Culture Consistency: Use cells within a consistent and limited passage number range, as high passage numbers can alter cell phenotype and drug response. Always seed cells at the same density for every experiment.[17]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[17]
-
Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved in your stock solution (e.g., in DMSO) and does not precipitate when diluted in culture medium. Precipitation can lead to inconsistent effective concentrations.[20]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the perimeter wells for experimental data and instead fill them with sterile PBS or medium.[17]
Quantitative Data Summary
The following table provides an example of how to summarize cytotoxicity data for this compound against various normal cell lines. Researchers should generate their own data to populate such a table.
| Cell Line | Tissue of Origin | Assay Type | Exposure Time (hrs) | IC50 (nM) [95% CI] |
| hTERT-RPE1 | Human Retinal Pigment Epithelium | MTT | 72 | Data to be determined |
| MRC-5 | Human Lung Fibroblast | LDH Release | 48 | Data to be determined |
| BJ-5ta | Human Foreskin Fibroblast | CellTiter-Glo® | 72 | Data to be determined |
| HEK293 | Human Embryonic Kidney | MTT | 48 | Data to be determined |
Table 1: Example Data Table for this compound Cytotoxicity in Normal Cells. IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. CI = Confidence Interval.
Visual Diagrams
This compound Mechanism of Action
General Experimental Workflow for Cytotoxicity Assessment
Troubleshooting Logic for Unexpected Results
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[11]
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).[20]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[20]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.
-
Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability versus log-concentration of this compound and use non-linear regression to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14][15]
Materials:
-
Cells and reagents as listed for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase).
-
Lysis Buffer (e.g., 1% Triton X-100, provided in most kits).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for:
-
Maximum LDH Release: Treat cells with Lysis Buffer 30 minutes before the end of the incubation.
-
Background: Wells with medium only (no cells).
-
-
Sample Collection: After incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate percent cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max LDH Release - Absorbance of Vehicle Control)) * 100.
-
Plot percent cytotoxicity versus log-concentration to determine the IC50 value.
Protocol 3: ATP-Based Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, the primary energy currency in cells, as an indicator of viability. The assay reagent lyses cells to release ATP and provides luciferase and its substrate, which react with ATP to produce a luminescent signal proportional to the number of viable cells.[15][17]
Materials:
-
Cells and reagents as listed for the MTT assay.
-
Opaque-walled 96-well plates (to minimize luminescence bleed-through).
-
Commercially available ATP-based assay kit (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.
-
Reagent Preparation and Addition: Equilibrate the plate and the assay reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
Data Analysis:
-
Subtract the average luminescence of blank wells (medium only + reagent) from all readings.
-
Calculate percent viability: (Luminescence of Treated Cells / Luminescence of Vehicle Control) * 100.
-
Plot percent viability versus log-concentration and use non-linear regression to determine the IC50 value.
References
- 1. Centromere protein E - Wikipedia [en.wikipedia.org]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] CENP-E Function at Kinetochores Is Essential for Chromosome Alignment | Semantic Scholar [semanticscholar.org]
- 7. rupress.org [rupress.org]
- 8. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. kosheeka.com [kosheeka.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 16. iris.unito.it [iris.unito.it]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cenp-E-IN-2 Degradation
Disclaimer: As of our latest update, "Cenp-E-IN-2" is not a publicly documented inhibitor of CENP-E. This technical support center provides a generalized guide for mitigating the degradation of a hypothetical CENP-E inhibitor, hereafter referred to as this compound, in long-term experiments. The principles and protocols outlined are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A1: Proper preparation and storage are critical for maintaining the integrity of this compound. For solid (powder) form, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet[1]. For stock solutions, typically prepared in a high-purity, anhydrous solvent like DMSO, it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles[1][2]. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Use vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation[1].
Q2: What are the initial signs that this compound might be degrading in my experiments?
A2: The most common indicators of degradation are inconsistent experimental results and a noticeable loss of the compound's activity[3]. A color change in your stock or working solution can also suggest chemical degradation or oxidation[3]. Additionally, if you observe precipitation upon thawing your frozen stock solution, it may indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent is not suitable for cryogenic storage[3].
Q3: Can the choice of solvent affect the long-term stability of this compound?
A3: Yes, the solvent choice is crucial. While DMSO is a common solvent for preparing high-concentration stock solutions, its stability can be compromised by repeated freeze-thaw cycles[3]. It is also hygroscopic, meaning it can absorb moisture from the air each time the vial is opened, which can dilute your stock solution over time[1]. For long-term storage, ensure you are using a high-purity, anhydrous grade of your chosen solvent[2].
Q4: How can I minimize the degradation of this compound in my cell culture medium during a long-term experiment?
A4: It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment[2]. Avoid storing the inhibitor in the medium for extended periods, as components in the media, such as certain amino acids or vitamins, could react with the compound, and the aqueous environment at 37°C can promote degradation[4]. If you suspect instability in the medium, you can perform a time-course experiment to measure the inhibitor's activity at different time points after its addition[1].
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of this compound activity.
This is a frequent issue that often points to the degradation of the small molecule inhibitor in solution[3].
Possible Cause 1: Improper Storage
-
Troubleshooting Step: Review your storage conditions. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles[2]. If the compound is light-sensitive, ensure it is stored in amber vials or containers wrapped in foil[3].
Possible Cause 2: Solvent-Related Issues
-
Troubleshooting Step: Ensure the use of high-purity, anhydrous solvents like DMSO or ethanol (B145695) for your stock solutions[2]. If you observe precipitation upon thawing, consider storing your stock solution at a slightly lower concentration[3]. Always vortex gently after thawing to ensure complete dissolution[3].
Possible Cause 3: Degradation in Experimental Medium
-
Troubleshooting Step: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store the inhibitor in cell culture medium for prolonged periods[2]. To confirm degradation in your medium, you can perform a stability assessment as detailed in the "Experimental Protocols" section below[4].
Issue 2: Precipitation of this compound in aqueous solutions.
Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules[1].
Possible Cause 1: Exceeded Aqueous Solubility Limit
-
Troubleshooting Step: Try lowering the final concentration of this compound in your assay[1].
Possible Cause 2: pH-Dependent Solubility
-
Troubleshooting Step: If this compound is an ionizable compound, its solubility can be highly dependent on the pH of the buffer. Experiment with different pH values to find the optimal range for solubility, ensuring it is compatible with your biological assay[1][5].
Possible Cause 3: Inadequate Solvent System
-
Troubleshooting Step: Consider using a co-solvent system or a formulation with excipients to enhance solubility[1]. It is crucial to run controls to ensure the excipient itself does not interfere with your assay[5].
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Tightly sealed vial | Protect from moisture |
| 4°C | Up to 2 years[1] | Tightly sealed vial | Protect from moisture | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Amber glass or polypropylene (B1209903) tube with Teflon-lined cap[1][3] | Aliquot to avoid freeze-thaw cycles[2] |
| -80°C | Up to 6 months[1] | Amber glass or polypropylene tube with Teflon-lined cap[1][3] | Aliquot to avoid freeze-thaw cycles[2] |
Table 2: Recommended Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells[1]. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines[1]. |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects[1]. |
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line[1].
Experimental Protocols
Protocol: Stability Assessment of this compound in Experimental Medium
Objective: To determine the stability of this compound in the cell culture medium under experimental conditions over time.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (with and without serum, if applicable)
-
24-well plates (low-protein-binding recommended)[4]
-
Incubator at 37°C with 5% CO₂
-
Cold acetonitrile (B52724) with an internal standard
-
Microcentrifuge
-
HPLC-MS system with a C18 reverse-phase column[4]
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM)[4].
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final experimental concentration (e.g., 10 µM)[4]. Prepare separate working solutions for media with and without serum if you want to test the effect of serum proteins[4].
-
Set up the experiment: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition[4].
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂[4].
-
Collect samples at designated time points (e.g., 0, 2, 8, 24, 48 hours)[4]. At each time point, collect a 100 µL aliquot from each well. The T=0 sample should be processed immediately after preparation.
-
Sample processing:
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method with a suitable gradient to separate this compound from media components[4].
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: Decision tree for selecting an appropriate solvent for this compound.
Caption: Common degradation pathways for small molecule inhibitors.
References
Technical Support Center: Reversibility of CENP-E Inhibitor-Induced Mitotic Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CENP-E inhibitors, such as Cenp-E-IN-2 and GSK923295, to induce mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CENP-E inhibitors like this compound?
A1: CENP-E (Centromere-Associated Protein E) is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] CENP-E inhibitors are small molecules that typically bind to the motor domain of CENP-E, disrupting its function.[2] This inhibition prevents chromosomes, particularly those initially located near the spindle poles, from congressing to the metaphase plate. The resulting presence of unaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[1][3] The activated SAC prevents the onset of anaphase, leading to a prolonged mitotic arrest.[3][4]
Q2: Is the mitotic arrest induced by CENP-E inhibitors reversible?
A2: Yes, the mitotic arrest induced by CENP-E inhibitors like GSK923295 is reversible.[4] Upon removal of the inhibitor through a washout procedure, cells can resume and complete mitosis.[4] The reversibility allows for the synchronization of cell populations at the prometaphase/metaphase transition.
Q3: What is the expected cell fate after reversing the mitotic arrest?
A3: Following the washout of a CENP-E inhibitor, a majority of cells will proceed through mitosis, aligning their chromosomes and entering anaphase.[4] However, a transient inhibition of CENP-E can increase the rate of chromosome missegregation, potentially leading to aneuploidy in the daughter cells.[3][5] In some cases, prolonged mitotic arrest prior to washout may lead to alternative cell fates such as mitotic slippage (exiting mitosis without proper chromosome segregation) or apoptosis (programmed cell death).[6][7]
Q4: How long does it take for cells to recover from CENP-E inhibitor-induced mitotic arrest?
A4: The time to recovery and progression through mitosis after inhibitor washout is relatively rapid. For instance, in one study using HeLa cells, a significant portion of cells entered metaphase and anaphase within 30 minutes of GSK923295 washout.[4] The exact timing can vary depending on the cell line, inhibitor concentration, and duration of the initial arrest.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Cells do not arrest in mitosis after adding this compound. | - Inhibitor concentration is too low.- Insufficient incubation time.- Cell line is resistant to the inhibitor. | - Perform a dose-response curve to determine the optimal concentration for your cell line (typically in the nanomolar range for potent inhibitors like GSK923295).- Increase the incubation time (e.g., 2-4 hours) to allow for sufficient accumulation of mitotic cells.- Verify the expression of CENP-E in your cell line. |
| Low percentage of cells recover after inhibitor washout. | - Incomplete washout of the inhibitor.- Prolonged mitotic arrest leading to cell death (apoptosis).- Cytotoxicity of the inhibitor at the concentration used. | - Increase the number of washes with fresh, inhibitor-free media.- Reduce the duration of the initial mitotic arrest.- Lower the concentration of the inhibitor to the minimum effective dose. |
| High incidence of aneuploidy or mitotic catastrophe after washout. | - Inherent consequence of transiently disrupting chromosome segregation machinery.- Cell line is particularly sensitive to mitotic perturbations. | - This may be an expected outcome. Quantify the rate of aneuploidy using techniques like FISH or chromosome counting.- Consider using a different cell synchronization method if a low rate of aneuploidy is critical for downstream applications. |
| Cells exit mitosis without chromosome segregation (mitotic slippage) after washout. | - The Spindle Assembly Checkpoint is not robust in the cell line used.- The duration of mitotic arrest was too long, leading to checkpoint fatigue. | - Use a cell line with a known strong Spindle Assembly Checkpoint.- Optimize the duration of the mitotic arrest to be sufficient for synchronization without inducing significant slippage. |
Quantitative Data Summary
The following table summarizes the quantitative data on the reversibility of GSK923295-induced mitotic arrest in HeLa cells.
| Time After Washout | Prometaphase (%) | Metaphase (%) | Anaphase (%) |
| No Washout (Control) | 96 | 0 | 0 |
| 30 minutes | 54 | 19 | 19 |
Data adapted from a study on HeLa cells treated with 50 nM GSK923295 for four hours before washout.[4]
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest with a CENP-E Inhibitor
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of the CENP-E inhibitor (e.g., GSK923295) in a suitable solvent like DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 nM for GSK923295 in HeLa cells).[4]
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the CENP-E inhibitor.
-
Incubation: Incubate the cells for a sufficient period to induce mitotic arrest. A typical incubation time is 2-4 hours.[4] This duration is generally enough to accumulate a high percentage of cells in prometaphase.
-
Verification of Arrest (Optional): To confirm the mitotic arrest, you can fix a sample of the cells and stain them with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., anti-phospho-histone H3). Analyze the cells by fluorescence microscopy to determine the mitotic index and observe the characteristic phenotype of unaligned chromosomes.
Protocol 2: Reversal of Mitotic Arrest (Washout Experiment)
-
Induce Mitotic Arrest: Follow steps 1-4 of Protocol 1 to arrest cells in mitosis.
-
Inhibitor Removal: Aspirate the inhibitor-containing medium.
-
Washing: Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual inhibitor.[4]
-
Add Fresh Medium: Add pre-warmed, complete cell culture medium without the inhibitor to the cells.
-
Time-Course Analysis: At various time points after the washout (e.g., 0, 15, 30, 60 minutes), fix the cells.
-
Analysis: Stain the fixed cells for DNA (e.g., DAPI) and microtubules (e.g., anti-α-tubulin antibody). Analyze the cells by fluorescence microscopy to classify them into different mitotic stages (prometaphase, metaphase, anaphase, telophase) and quantify the percentage of cells in each stage at each time point.
Visualizations
References
- 1. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
Addressing variability in Cenp-E-IN-2 experimental results
Welcome to the technical support center for Cenp-E-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in experimental results when working with this Cenp-E inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Centromere-associated protein E (CENP-E), a kinesin-like motor protein essential for chromosome alignment during mitosis.[1][2] By inhibiting the ATPase activity of CENP-E, the inhibitor stabilizes the protein's association with microtubules, preventing the proper congression of chromosomes to the metaphase plate.[3] This failure of chromosome alignment activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and eventual cell death (apoptosis).[2][3][4]
Q2: What is the typical phenotype I should expect to see in cells treated with this compound?
A2: The characteristic phenotype of cells treated with a Cenp-E inhibitor like this compound is a mitotic arrest with bipolar spindles where the majority of chromosomes are aligned at the metaphase plate, but a few chromosomes remain near the spindle poles (polar chromosomes).[1][3][5] This indicates a failure of complete chromosome congression. The unattached kinetochores of these polar chromosomes are responsible for activating the SAC.[3]
Q3: Why am I seeing variability in the IC50 values for this compound across different cell lines?
A3: Significant variability in the growth inhibitory activity (GI50) of Cenp-E inhibitors across different tumor cell lines is expected. For the well-characterized Cenp-E inhibitor GSK923295, GI50 values can span over three orders of magnitude (from nanomolar to micromolar concentrations).[6] This variability is not typically correlated with the proliferation rate of the cell lines. Instead, it is likely influenced by other currently unidentified intrinsic cellular factors.
Q4: Can this compound have off-target effects?
A4: While this compound is designed to be a selective inhibitor, the potential for off-target effects should always be considered. The well-studied Cenp-E inhibitor, GSK923295, has been shown to have minimal inhibitory activity against a panel of other human mitotic kinesins at concentrations where it potently inhibits CENP-E.[1] However, at very high concentrations, off-target effects on other cellular processes cannot be ruled out. It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Mitotic Arrest Observed
-
Possible Cause:
-
Suboptimal Concentration of this compound: The effective concentration can vary significantly between cell lines.
-
Incorrect Timing of Analysis: The peak of mitotic arrest may occur at a specific time point after treatment.
-
Cell Line Resistance: Some cell lines may be intrinsically resistant to Cenp-E inhibition.
-
Compound Instability: The inhibitor may have degraded.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line by testing a range of concentrations.
-
Conduct a Time-Course Experiment: Analyze cells at multiple time points after treatment (e.g., 16, 24, 32, 48 hours) to identify the time of maximal mitotic index.
-
Confirm Target Engagement: Use immunofluorescence to visualize the characteristic phenotype of misaligned chromosomes.
-
Check Compound Integrity: Ensure proper storage and handling of this compound. If possible, verify its activity in a sensitive, positive control cell line.
-
Issue 2: High Background or Weak Signal in Immunofluorescence Staining
-
Possible Cause:
-
Suboptimal Antibody Concentration: Primary or secondary antibody concentrations may be too high or too low.
-
Inadequate Blocking or Washing: Non-specific antibody binding can lead to high background.
-
Fixation or Permeabilization Issues: The chosen method may not be optimal for preserving the spindle and kinetochore structures.
-
Autofluorescence: Cells or reagents may exhibit natural fluorescence.
-
-
Troubleshooting Steps:
-
Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal signal-to-noise ratio.
-
Improve Blocking and Washing: Increase the blocking time and use a blocking solution containing serum from the same species as the secondary antibody. Ensure thorough washing between antibody incubation steps.
-
Test Different Fixation/Permeabilization Methods: Compare different fixation (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) protocols.
-
Include Controls: Use unstained cells to check for autofluorescence and secondary antibody-only controls to check for non-specific binding.
-
Issue 3: Discrepancies in Cell Viability Assay Results
-
Possible Cause:
-
Assay Interference: The inhibitor or its vehicle (e.g., DMSO) may interfere with the assay chemistry.
-
Incorrect Seeding Density: Cell density can affect the linear range of the assay.
-
Timing of Assay: The timing of the viability measurement relative to the induction of apoptosis is critical.
-
-
Troubleshooting Steps:
-
Run Assay Controls: Include vehicle-only controls to assess the effect of the solvent on cell viability and assay reagents.
-
Optimize Cell Seeding Density: Perform a cell titration to ensure that the number of cells used is within the linear range of the assay.
-
Correlate with Mitotic Arrest: Perform a time-course experiment to correlate the decrease in cell viability with the peak of mitotic arrest.
-
Data Presentation
Table 1: Growth Inhibitory (GI50) Values of GSK923295 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| COLO 205 | Colon | 12 |
| A549 | Lung | 20 |
| HCT-116 | Colon | 25 |
| MDA-MB-231 | Breast | 30 |
| HeLa | Cervical | 32 |
| SK-OV-3 | Ovarian | 40 |
| PC-3 | Prostate | 50 |
| U-87 MG | Glioblastoma | 75 |
| K-562 | Leukemia | 100 |
| HT-3 | Cervical | >10,000 |
| SNU-1 | Gastric | >10,000 |
Data is representative of values reported for the Cenp-E inhibitor GSK923295 and serves as a guide for expected potency.[6]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the desired concentrations of the inhibitor to the appropriate wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Immunofluorescence Staining of Mitotic Spindles and Centrosomes
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20).
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies against α-tubulin (for microtubules) and pericentrin (for centrosomes) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute fluorescently labeled secondary antibodies in the blocking buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Counterstain the DNA with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Western Blot Analysis of Mitotic Checkpoint Proteins
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against BubR1 and Mad2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Visualizations
Caption: Signaling pathway of Cenp-E inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Index of CENP-E Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with CENP-E inhibitors, using GSK923295A as a representative agent. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experiments, with a focus on improving the therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CENP-E inhibitors like GSK923295A?
A1: CENP-E (Centromere-associated protein E) is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] CENP-E inhibitors, such as GSK923295A, are small molecules that typically bind to the motor domain of CENP-E, disrupting its function.[1] This interference prevents chromosomes from aligning correctly, which in turn activates the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and ultimately, cell death (apoptosis) in rapidly dividing cells like cancer cells.[1] GSK923295A is an allosteric inhibitor that stabilizes the interaction of the CENP-E motor domain with microtubules, inducing mitotic arrest by causing the failure of metaphase chromosome alignment.[4]
Q2: What is the therapeutic index and why is it a concern for CENP-E inhibitors?
A2: The therapeutic index is a quantitative measure of the safety of a drug. It is the ratio between the dose that produces a therapeutic effect and the dose that produces toxicity. A narrow therapeutic index indicates that the toxic dose is not much higher than the effective dose, requiring careful dose management. Because CENP-E is essential for all dividing cells, not just cancerous ones, CENP-E inhibitors can also affect healthy, proliferating cells, such as those in the bone marrow.[2][3] This potential for on-target toxicity in normal tissues can narrow the therapeutic index.
Q3: What are the common off-target effects or toxicities observed with CENP-E inhibitors?
A3: Clinical studies with the CENP-E inhibitor GSK923295 have reported several treatment-related adverse events. The most common dose-limiting toxicities observed in a Phase I trial were fatigue, increased AST (aspartate aminotransferase), hypokalemia, and hypoxia.[5] Other reported adverse events include mild gastrointestinal issues like diarrhea, nausea, and vomiting.[5] Notably, the incidence of neutropenia, neuropathy, mucositis, and alopecia was low, which can be advantageous compared to traditional microtubule-targeting agents.[5] In preclinical studies with pediatric xenograft models, excessive toxicity was observed in all acute lymphoblastic leukemia (ALL) models.[6][7]
Q4: How can the therapeutic index of a CENP-E inhibitor be improved?
A4: Several strategies can be explored to improve the therapeutic index of CENP-E inhibitors:
-
Combination Therapy: Synergistic combinations with other anticancer agents may allow for lower, less toxic doses of the CENP-E inhibitor to be used. For instance, combining CENP-E inhibitors with microtubule-targeting agents has been shown to potentiate cell death in breast cancer models.[3]
-
Targeted Delivery: Developing drug delivery systems that selectively target tumor cells can reduce exposure of healthy tissues to the inhibitor. This could involve antibody-drug conjugates or nanoparticle-based delivery systems.
-
Patient Selection: Identifying patient populations or tumor types that are particularly sensitive to CENP-E inhibition could allow for more targeted and effective treatment with a better risk-benefit profile. For example, GSK923295A showed significant antitumor activity in solid tumor models like Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.[4][6]
-
Dosing Schedule Optimization: Modifying the dosing schedule, such as intermittent dosing, may help to manage toxicities while maintaining efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in normal cell lines | On-target toxicity due to the role of CENP-E in all dividing cells. | 1. Reduce the concentration of the CENP-E inhibitor. 2. Decrease the exposure time. 3. Consider using a less proliferative normal cell line as a control if appropriate for the experimental question. 4. Evaluate the therapeutic index by comparing IC50 values in cancer vs. normal cell lines. |
| Lack of efficacy in a specific cancer cell line | 1. Intrinsic resistance mechanisms. 2. Cell line may have a low proliferation rate. 3. Drug efflux pumps. | 1. Confirm CENP-E expression in the cell line. 2. Increase the concentration of the inhibitor. 3. Extend the exposure time. 4. Test in combination with other agents to overcome potential resistance.[3] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inaccurate drug concentration. 3. Instability of the compound in solution. | 1. Standardize all cell culture parameters. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Verify the stability of the CENP-E inhibitor under your experimental conditions (storage, solvent, temperature). |
| Precipitation of the compound in culture media | Poor solubility of the CENP-E inhibitor. | 1. Use a different solvent for the stock solution (e.g., DMSO). 2. Ensure the final solvent concentration in the media is low and non-toxic to the cells. 3. Gently warm the media and vortex the compound solution before adding to the culture. |
Quantitative Data Summary
Table 1: In Vitro Activity of GSK923295A in Pediatric Preclinical Testing Program (PPTP) Cell Lines [4][6][7]
| Cell Line Panel | Median IC50 (nM) |
| All PPTP Cell Lines | 27 |
| Acute Lymphoblastic Leukemia (ALL) | 18 |
| Neuroblastoma | 39 |
Table 2: Dose-Limiting Toxicities of GSK923295 in a Phase I Clinical Trial [5]
| Toxicity (Grade 3) | Number of Patients (n) | Percentage of Patients (%) |
| Fatigue | 2 | 5 |
| Increased AST | 1 | 2.5 |
| Hypokalemia | 1 | 2.5 |
| Hypoxia | 1 | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Example using a 96-well plate format)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the CENP-E inhibitor (e.g., GSK923295A) in culture medium. A typical concentration range for GSK923295A could be from 1.0 nM to 10.0 µM.[4][6]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the CENP-E inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a specified period, for example, 96 hours.[4][6]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of CENP-E inhibitors leading to mitotic arrest and apoptosis.
Caption: A typical experimental workflow for in vitro cell viability testing of a CENP-E inhibitor.
Caption: Logical relationship for improving the therapeutic index of CENP-E inhibitors.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of CENP-E Inhibitors: GSK-923295 vs. PF-2771 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of Centromere-associated protein E (CENP-E), GSK-923295 and PF-2771, with a focus on their application in preclinical breast cancer models. Both compounds target the mitotic kinesin CENP-E, a protein crucial for chromosome congression during mitosis, making it an attractive target for anticancer therapies. Elevated CENP-E expression has been particularly noted in aggressive breast cancer subtypes, such as triple-negative breast cancer (TNBC)[1][2].
Mechanism of Action
Both GSK-923295 and PF-2771 function by inhibiting the ATPase activity of the CENP-E motor domain. This inhibition disrupts the proper alignment of chromosomes at the metaphase plate, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.
GSK-923295 is an allosteric inhibitor that stabilizes the interaction of the CENP-E motor domain with microtubules by inhibiting the release of inorganic phosphate[3]. This leads to a failure of chromosome alignment and induces mitotic arrest[3][4].
PF-2771 is a potent and selective CENP-E inhibitor. Its mechanism is characterized as ATP-competitive-like and time-dependent[5]. Inhibition of CENP-E by PF-2771 results in chromosome congression defects, mitotic arrest, and the induction of apoptosis[1][5].
Performance in Breast Cancer Models: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of GSK-923295 and PF-2771 in various breast cancer models.
Table 1: In Vitro Antiproliferative Activity of PF-2771 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | EC50 (nmol/L) after 72h |
| MDA-MB-468 | Basal-A (TNBC) | 25 |
| HCC1806 | Basal-A (TNBC) | 30 |
| HCC70 | Basal-A (TNBC) | 35 |
| MDA-MB-231 | Basal-B (Claudin-low, TNBC) | 80 |
| SUM149PT | Basal-B (Claudin-low, TNBC) | 90 |
| BT-474 | Luminal | >1000 |
| MCF7 | Luminal | >1000 |
| SK-BR-3 | HER2+ | >1000 |
| MCF-10A | Normal-like | >1000 |
| (Data sourced from a study by Kung et al., 2014)[5] |
Table 2: In Vivo Antitumor Efficacy in Breast Cancer Xenograft Models
| Inhibitor | Breast Cancer Model | Dosing Regimen | Outcome | Reference |
| GSK-923295 | HCC1954 (HER2+) | Not specified in detail | Induced mitotic arrest and apoptosis. | [4] |
| GSK-923295 | Cal51 (TNBC) Orthotopic | 62.5 mg/kg, intraperitoneally, every other day for 5 days | Suppressed tumor growth, synergized with paclitaxel (B517696) and vinorelbine. | [6] |
| PF-2771 | HCC1806 (Basal-A, TNBC) Xenograft | 3, 10, 30 mg/kg, once daily for 14 days | Dose-dependent tumor growth regression. | [5] |
| PF-2771 | Patient-Derived Xenograft (PDX-AA1077, Basal-A) | 100 mg/kg, intraperitoneally, every day for 21 days | Complete tumor regression. | [7] |
| PF-2771 | HCC1599 (Basal-like) Taxane-Resistant Xenograft | 100 mg/kg, every day | Tumor regression. | [2] |
Signaling Pathways and Experimental Workflows
The inhibition of CENP-E by either GSK-923295 or PF-2771 initiates a cascade of events within the mitotic cell cycle, as depicted in the following diagrams.
Detailed Experimental Protocols
Below are summaries of the methodologies employed in key experiments cited in this guide.
In Vitro Cell Proliferation Assay (for PF-2771)
-
Cell Seeding: Breast cancer cell lines were seeded in 96-well plates. The number of cells seeded was optimized for each cell line to ensure logarithmic growth during the 72-hour treatment period.
-
Treatment: Cells were treated with various concentrations of PF-2771.
-
Analysis: After 72 hours of incubation, cell viability was assessed using a suitable assay (e.g., CellTiter-Glo). The EC50 values were calculated from the dose-response curves[5].
Western Blot Analysis (for PF-2771)
-
Cell Lysis: MDA-MB-468 cells were treated with 75 nmol/L of PF-2771 for up to 72 hours. At various time points, cells were harvested and lysed.
-
Protein Quantification and Separation: Protein concentration in the lysates was determined. Equal amounts of protein were separated by SDS-PAGE.
-
Immunoblotting: Proteins were transferred to a membrane and probed with primary antibodies against markers of mitosis (e.g., phosphorylated BubR1, Aurora-B, securin, cyclin B), DNA damage (γH2AX), and apoptosis (cleaved PARP). Appropriate secondary antibodies were used for detection[5].
In Vivo Xenograft Studies
-
Animal Models: Severe combined immunodeficient (SCID) mice or athymic nude mice were used.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Breast cancer cells (e.g., HCC1806, Cal51) were suspended in a solution like Matrigel and injected subcutaneously or orthotopically into the mammary fat pads of the mice[5][6].
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's breast cancer were implanted into the mice[7].
-
-
Treatment Administration: Once tumors reached a specified volume (e.g., 100 mm³), treatment with the CENP-E inhibitor (GSK-923295 or PF-2771) or vehicle control was initiated. The route of administration was typically intraperitoneal (i.p.) or intravenous (i.v.)[5][6].
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., 2-3 times per week) using calipers. Body weight was also monitored to assess toxicity. The primary endpoint was often tumor growth inhibition or regression[5][6].
-
Pharmacodynamic (PD) Analysis: In some studies, tumors were harvested at specific time points after treatment to analyze biomarkers of drug activity, such as the levels of phosphorylated histone H3 (p-HH3), a marker of mitotic arrest[5].
Summary and Conclusion
Both GSK-923295 and PF-2771 are potent inhibitors of CENP-E that demonstrate significant antitumor activity in preclinical breast cancer models.
-
GSK-923295 has been extensively characterized and was the first CENP-E inhibitor to enter clinical trials. It has shown broad activity across numerous cancer cell lines and in vivo models[4]. In breast cancer, it has been shown to induce mitotic arrest and apoptosis, and to synergize with microtubule-targeting agents[6].
-
PF-2771 has demonstrated particular efficacy in triple-negative breast cancer (TNBC) models, a subtype with limited targeted therapy options[1]. Notably, PF-2771 has shown the ability to induce complete tumor regression in a patient-derived xenograft model of basal-like breast cancer and is effective in a taxane-resistant model, highlighting its potential for treating aggressive and resistant tumors[1][2][7].
The choice between these or other CENP-E inhibitors for further research and development may depend on the specific breast cancer subtype being targeted and the desired therapeutic strategy. The data presented here suggest that CENP-E inhibition is a promising approach for the treatment of breast cancer, particularly aggressive subtypes like TNBC. Further investigation, including head-to-head comparative studies, would be beneficial to fully elucidate the relative advantages of these compounds.
References
- 1. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Validating the On-Target Activity of Cenp-E-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cenp-E-IN-2 (also known as GSK923295), a potent and selective allosteric inhibitor of Centromere Protein E (CENP-E), with other alternative CENP-E inhibitors. The on-target activity of these compounds is validated through various cellular assays, with supporting experimental data and detailed protocols provided below.
Introduction to CENP-E and its Inhibition
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its correct function is essential for the satisfaction of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[1][3] Inhibition of CENP-E's motor activity leads to chromosome congression failure, prolonged mitotic arrest, and ultimately, cell death, making it an attractive target for anti-cancer therapies.[4][5]
This compound (GSK923295) is a first-in-class allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[5][6] Unlike ATP-competitive inhibitors, it stabilizes the interaction of the CENP-E motor domain with microtubules, thereby preventing chromosome movement.[3] This guide will compare the on-target cellular activities of this compound with other known CENP-E inhibitors, providing a framework for researchers to select the most appropriate tool for their studies.
Comparison of CENP-E Inhibitors: On-Target Cellular Activity
The following table summarizes the key quantitative data for this compound and a selection of alternative CENP-E inhibitors. The data highlights their potency in inhibiting CENP-E's enzymatic activity and their efficacy in inducing the expected cellular phenotypes.
| Inhibitor | Alias | Mechanism of Action | Biochemical IC50/Ki | Cellular GI50/IC50 | On-Target Phenotype Quantification |
| This compound | GSK923295 | Allosteric, uncompetitive with ATP and microtubules[5] | Ki = 3.2 nM (human)[5] | Median GI50 = 32 nM (across 237 cell lines)[6] | ~75% of mitotic Cal51 cells show misaligned chromosomes at spindle poles.[7] >95% of HeLa cells in prometaphase after 2h treatment with 50 nM.[3] |
| PF-2771 | - | Non-competitive[1] | IC50 = 16.1 nM[1] | Varies by cell line (e.g., basal-like breast cancer cells are sensitive)[8] | Induces mitotic arrest and chromosome congression defects.[1] |
| Syntelin | - | Interacts with a region outside the GSK923295 binding site | IC50 = 160 nM | - | 33% of MDA-MB-231 cells show misaligned chromosomes. |
| Compound-A | - | Time-dependent, ATP-competitive-like | - | Potent in multiple cancer cell lines[9] | 77% of mitotic HeLa cells exhibit pole-proximal chromosome misalignment.[9] |
| Benzo[d]pyrrolo [2,1-b]thiazole derivative (Compound 1) | - | ATP-competitive[10] | - | Inhibits proliferation of HeLa and HCT116 cells.[10] | Induces mitotic arrest and interferes with proper chromosome alignment.[10] |
Experimental Protocols for Validating On-Target Activity
Accurate validation of on-target activity is paramount in drug discovery and chemical biology. Below are detailed protocols for key experiments used to characterize the cellular effects of CENP-E inhibitors.
Immunofluorescence Staining for Chromosome Alignment and Spindle Integrity
This method allows for the direct visualization of the primary consequences of CENP-E inhibition: chromosome misalignment and the formation of bipolar spindles.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, U2OS, or a relevant cancer cell line) on glass coverslips in a multi-well plate. Allow cells to adhere and grow to 50-70% confluency. Treat cells with the CENP-E inhibitor at various concentrations and for different durations (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Fixation: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
To visualize microtubules: anti-α-tubulin antibody (e.g., mouse monoclonal).
-
To visualize kinetochores: anti-centromere antibody (e.g., human anti-CREST).
-
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG Alexa Fluor 488 and goat anti-human IgG Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash the cells three times with PBS. Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting misaligned chromosomes (chromosomes not aligned at the metaphase plate) for each treatment condition.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle, allowing for the measurement of mitotic arrest induced by CENP-E inhibitors.
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with the CENP-E inhibitor and vehicle control as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing floating cells. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.
Visualizing the CENP-E Signaling Pathway and Experimental Workflow
To further aid in the understanding of CENP-E's role and the methods to validate its inhibition, the following diagrams have been generated using Graphviz.
Caption: CENP-E signaling pathway in the spindle assembly checkpoint.
Caption: Experimental workflow for validating on-target activity.
Caption: Logical relationship of CENP-E inhibition and its consequences.
Conclusion
Validating the on-target activity of a specific inhibitor is a critical step in its development and application as a research tool or therapeutic agent. This compound (GSK923295) demonstrates potent and specific on-target activity, leading to the characteristic phenotypes of chromosome misalignment and mitotic arrest. This guide provides the necessary data and protocols to compare this compound with other CENP-E inhibitors, enabling researchers to make informed decisions for their experimental needs. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental logic, further facilitating the understanding of CENP-E's role in mitotic progression.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Action: Enhancing Microtubule-Targeting Therapy with CENP-E Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies that enhance efficacy and overcome resistance. This guide provides a detailed comparison of the synergistic effects observed when combining the Centromere Protein E (CENP-E) inhibitor, GSK923295 (a representative compound in the Cenp-E-IN-2 class), with conventional microtubule-targeting agents. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to CENP-E and Microtubule Dynamics in Oncology
CENP-E is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] Its inhibition leads to chromosome misalignment, triggering the spindle assembly checkpoint and causing mitotic arrest.[1][3][4] Microtubule-targeting agents, a cornerstone of cancer chemotherapy, are broadly classified into two groups: stabilizers (e.g., taxanes like paclitaxel) and destabilizers (e.g., vinca (B1221190) alkaloids like vinorelbine (B1196246) and other agents like eribulin).[1][2] While effective, resistance to these agents is a significant clinical challenge.[1][5] Recent findings have illuminated a powerful synergy between CENP-E inhibitors and microtubule-targeting drugs, offering a promising avenue to enhance therapeutic outcomes and combat resistance.[1][2][5]
The primary mechanism of this synergy lies in the exacerbation of chromosomal instability (CIN).[1][5][6] Low doses of microtubule-targeting agents induce the formation of multipolar spindles.[1][2] Cancer cells can develop resistance by focusing these multipolar spindles into a bipolar configuration, thus enabling cell division to proceed with a lower, non-lethal level of CIN.[1][5] However, the concurrent inhibition of CENP-E prevents the proper alignment of chromosomes even on these focused spindles.[1][2] This leads to a high rate of chromosome mis-segregation during anaphase, resulting in a catastrophic level of CIN that triggers cell death in the daughter cells.[1][5]
Quantitative Analysis of Synergistic Effects
The synergy between the CENP-E inhibitor GSK923295 and various microtubule-targeting agents has been formally quantified. The Chou-Talalay method is a standard for determining synergy, where a Combination Index (CI) less than 1 indicates a synergistic interaction.
Table 1: Synergistic Activity of GSK923295 with Microtubule-Targeting Agents in Breast Cancer Cell Lines
| Cell Line | Microtubule-Targeting Agent | Type | Combination Index (CI) | Outcome | Reference |
| MDA-MB-231 | Eribulin | Destabilizer | < 1 | Synergy | [1][2] |
| MDA-MB-231 | Vinorelbine | Destabilizer | < 1 | Synergy | [1][2] |
| MDA-MB-231 | Paclitaxel | Stabilizer | < 1 | Synergy | [1][2] |
Note: The specific CI values are often presented in supplementary data of the cited articles.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell lines Cal51 and MDA-MB-231 are commonly used.[1][2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Application: For combination studies, cells are treated with a range of concentrations of the CENP-E inhibitor (e.g., GSK923295) and the microtubule-targeting agent (e.g., paclitaxel, vinorelbine, or eribulin) alone and in combination for specified durations (e.g., 48 or 72 hours).[1][2]
Synergy Analysis
-
Method: The Chou-Talalay method is employed to quantify the interaction between the drugs.[1][2]
-
Procedure: Cell viability is assessed using assays such as CellTiter-Glo. Dose-response curves are generated for each drug individually and in combination at constant ratios. The CI values are then calculated using specialized software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Timelapse Microscopy
-
Purpose: To visualize the mitotic fate of cells following drug treatment.
-
Procedure: Cells stably expressing fluorescently labeled histones (e.g., H2B-GFP) and α-tubulin (e.g., mCherry-tubulin) are seeded in glass-bottom dishes.[1][2] After drug addition, cells are imaged at regular intervals (e.g., every 4-10 minutes) for an extended period (e.g., 48-72 hours) using a live-cell imaging system. The resulting movies are analyzed to score for mitotic events such as multipolar spindle formation, spindle focusing, chromosome misalignment, and daughter cell fate (e.g., survival, death, or mitotic slippage).[1]
Orthotopic Tumor Models
-
Purpose: To evaluate the in vivo efficacy of the combination therapy.
-
Procedure: Human cancer cells (e.g., Cal51) are injected into the mammary fat pads of immunodeficient mice.[2] Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, CENP-E inhibitor alone, microtubule-targeting agent alone, and the combination.[2] Drugs are administered via appropriate routes (e.g., intraperitoneally for GSK923295, intravenously for paclitaxel).[2] Tumor volume is measured regularly to assess treatment response.[2]
Visualizing the Mechanisms of Action
Diagrams created using Graphviz DOT language illustrate the key pathways and experimental logic.
Caption: Mechanism of synergy between microtubule-targeting agents and CENP-E inhibitors.
Caption: A typical experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
The combination of CENP-E inhibitors with microtubule-targeting agents represents a compelling strategy to enhance anti-cancer efficacy. By inducing a state of catastrophic chromosomal instability, this approach can overcome inherent and acquired resistance to microtubule poisons.[1][5] The robust preclinical data, supported by clear mechanistic understanding, provides a strong rationale for the clinical investigation of this combination therapy. Future studies may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this synergistic approach and exploring combinations with other classes of anti-cancer agents. The potential to re-sensitize resistant tumors to widely used chemotherapeutics could have a significant impact on patient outcomes across various cancer types.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CENP-E Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of Cenp-E-IN-2 and other prominent CENP-E inhibitors, providing key performance data, detailed experimental methodologies, and visual guides to their mechanisms of action and evaluation.
Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, plays a pivotal role in the intricate process of chromosome alignment during mitosis. Its essential function in ensuring genomic stability has made it a compelling target for the development of novel anti-cancer therapeutics. Inhibition of CENP-E disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1] This guide provides a head-to-head comparison of this compound with other notable CENP-E inhibitors, including GSK-923295, PF-2771, Syntelin, and Compound-A, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Quantitative Performance Data of CENP-E Inhibitors
The following table summarizes the key quantitative data for the discussed CENP-E inhibitors, allowing for a direct comparison of their potency and cellular effects.
| Inhibitor | Target | IC50 (ATPase Assay) | Ki | Cell Viability (GI50/EC50) | Mitotic Arrest |
| This compound | CENP-E | 280 nM (dark)[1] | Not Reported | 13 µM (EC50, with 470 nm light)[1] | Induces misaligned chromosomes[1] |
| GSK-923295 | CENP-E | 3.2 nM | 3.2 ± 0.2 nM | 27 nM (GI50, HCC1954 cells) | >95% prometaphase arrest at 50 nM in HeLa cells[2] |
| PF-2771 | CENP-E | 16.1 ± 1.2 nM[3] | Not Reported | < 0.1 µM (EC50, basal-like breast cancer cells) | Induces G2/M arrest |
| Syntelin | CENP-E | 160 nM | Not Reported | Significant inhibition of proliferation at 2 µM in MDA-MB-231 cells[4] | Blocks metaphase-anaphase transition[4] |
| Compound-A | CENP-E | 3.6 nM[5] | Not Reported | 130 nM (GI50, HeLa cells)[5] | Induces pole-proximal chromosome misalignment and mitotic arrest[1] |
Mechanism of Action and Signaling Pathway
CENP-E inhibitors primarily function by targeting the motor domain of the CENP-E protein, thereby impeding its ATPase activity and its ability to transport chromosomes along microtubules.[1] This disruption in chromosome alignment activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation. The activated SAC prevents the cell from entering anaphase, leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger apoptosis or mitotic catastrophe, selectively eliminating rapidly dividing cancer cells.
The Spindle Assembly Checkpoint is a complex signaling pathway. Unattached or improperly attached kinetochores generate a "wait anaphase" signal. This signal leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the metaphase-to-anaphase transition. CENP-E plays a role in silencing the SAC upon proper microtubule attachment. By preventing this attachment, CENP-E inhibitors ensure the sustained activation of the SAC.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CENP-E inhibitors.
CENP-E ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the CENP-E motor domain, which is essential for its function.
Materials:
-
Recombinant human CENP-E motor domain
-
Microtubules (polymerized from tubulin)
-
ATP
-
Assay buffer (e.g., 20 mM PIPES-KOH, pH 6.8, 3.0 mM MgCl₂, 3.0 mM KCl, 1.0 mM EGTA, 1.0 mM DTT, 0.01% (w/v) Brij-35, and 0.2% (w/v) bovine serum albumin)
-
Test compounds (CENP-E inhibitors)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microtubules, and the CENP-E motor domain in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or the phosphate detection reagent.
-
Measure the amount of inorganic phosphate released using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of CENP-E inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (CENP-E inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 or EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mitotic Arrest Assay (Immunofluorescence)
This assay quantifies the percentage of cells arrested in mitosis after treatment with a CENP-E inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture plates with coverslips
-
Test compounds (CENP-E inhibitors)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture plate and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations for a defined period (e.g., 16-24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against the mitotic marker.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells (positive for the mitotic marker) out of the total number of cells (DAPI-stained nuclei) for each treatment condition.
Experimental Workflow for CENP-E Inhibitor Evaluation
The following diagram illustrates a typical workflow for the screening and characterization of novel CENP-E inhibitors.
Conclusion
The landscape of CENP-E inhibitors is expanding, offering promising avenues for the development of targeted cancer therapies. This compound, with its unique photoswitchable properties, presents a novel tool for spatiotemporal control of mitotic arrest. Established inhibitors like GSK-923295 and PF-2771 have demonstrated potent anti-proliferative effects in various cancer models. This guide provides a foundational resource for comparing these and other CENP-E inhibitors, enabling researchers to make informed decisions in their drug discovery and development efforts. The provided experimental protocols and visual diagrams of key cellular processes offer a practical framework for the continued investigation of this important class of anti-mitotic agents.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-2771|COA [dcchemicals.com]
- 4. Syntelin inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Confirming Apoptosis Induced by CENP-E Inhibitors: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm apoptosis induced by Centromere Protein E (CENP-E) inhibitors, with a focus on caspase-based assays. We present supporting experimental data for the well-characterized CENP-E inhibitor, GSK923295, as a proxy for Cenp-E-IN-2, alongside detailed experimental protocols and a comparative look at alternative apoptosis detection methods.
Mechanism of Action: CENP-E Inhibitors and Apoptosis Induction
CENP-E is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Small molecule inhibitors of CENP-E, such as GSK923295, typically bind to the motor domain of the protein, preventing its interaction with microtubules.[1] This disruption of CENP-E function leads to the failure of chromosomes to align correctly, triggering the spindle assembly checkpoint (SAC).[1] Prolonged activation of the SAC results in mitotic arrest, a state that, if unresolved, ultimately leads to programmed cell death, or apoptosis.[1][2] This apoptotic cascade is primarily executed by a family of proteases called caspases.
Data Presentation: Quantifying Apoptosis with Caspase Assays
Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis. Commercially available luminescent and fluorescent assays provide a robust method for quantifying their activity. While specific data for this compound is not publicly available, the following tables summarize findings from studies on other potent CENP-E inhibitors.
Table 1: Caspase-3/7 Activity in Response to CENP-E Inhibitor Compound-A
| Treatment Condition | Concentration | Relative Caspase-3/7 Activity (Fold Change vs. Control) | Cell Line |
| Compound-A | 30 nM | ~2.5 | HeLa |
| Compound-A | 100 nM | ~4.0 | HeLa |
| Compound-A + siBubR1 | 100 nM | ~1.5 | HeLa |
Data adapted from a study on a novel CENP-E inhibitor, referred to as Compound-A. The study demonstrates a dose-dependent increase in caspase-3/7 activity, which is reduced by the knockdown of the SAC component BubR1, confirming the link between mitotic arrest and apoptosis induction.[2]
Table 2: Caspase Activity in Response to CENP-E Inhibitor GSK923295 in Combination Therapies
| Treatment Condition | Caspase Assayed | Fold Change in Activity (vs. GSK923295 alone) | Cell Line |
| GSK923295 + GSK1120212 (MEK/ERK inhibitor) | Caspase-3/7 | 7.5 | RKO (Colon Cancer) |
| GSK923295 + Navitoclax (Bcl-2 inhibitor) | Caspase-9 | 4.6 (± 0.2) | A549 (Lung Cancer) |
These studies highlight the synergistic effect of combining CENP-E inhibitors with other anti-cancer agents, leading to a significant potentiation of apoptosis as measured by caspase activity.[3][4]
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay (Promega)
This protocol is for a luminescent-based assay to quantify caspase-3 and -7 activities in a 96-well plate format.
Materials:
-
Cells treated with this compound and appropriate controls (e.g., vehicle-treated, untreated).
-
White-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls for the desired time period.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls.
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore).
-
Propidium Iodide (PI) solution.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Harvest cells (including any floating cells in the media) after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Comparison with Alternative Apoptosis Assays
While caspase assays are a direct measure of the key enzymatic activity in apoptosis, other methods can be used to corroborate the findings.
Table 3: Comparison of Apoptosis Detection Methods
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the activity of executioner caspases-3 and -7 using a specific substrate. | Mid- to Late-stage | Highly specific for apoptosis, quantifiable, suitable for high-throughput screening. | Does not distinguish between early and late apoptosis. |
| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. | Early-stage | Can distinguish between early and late apoptosis (with PI), widely used and well-validated. | Can also stain necrotic cells if the membrane is compromised. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late-stage | Can be used on fixed cells and tissue sections, provides spatial information in tissues. | Can also stain necrotic cells, may not detect early apoptotic events. |
| PARP Cleavage Western Blot | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3. | Mid- to Late-stage | Provides information on a specific downstream event of caspase activation, can be semi-quantitative. | Less sensitive than activity assays, more labor-intensive. |
Conclusion
Confirming apoptosis induced by this compound is crucial for its characterization as a potential therapeutic agent. Caspase-3/7 activity assays offer a direct, quantifiable, and high-throughput method for this purpose. The provided data for other CENP-E inhibitors like GSK923295 strongly suggest that this compound will induce a dose-dependent increase in caspase activity. For a comprehensive analysis, it is recommended to complement caspase assays with an alternative method, such as Annexin V staining, to provide a more complete picture of the apoptotic process. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers investigating the apoptotic effects of this compound and other novel anti-mitotic drugs.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinase (MEK/ERK) inhibition sensitizes cancer cells to centromere-associated protein E inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of CENP-E Inhibitors in Oncology: A Focus on Cenp-E-IN-2 and a Broader Look at GSK923295
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of targeting the Centromere-Associated Protein E (CENP-E) in various tumor types. This guide provides a comparative analysis of the available data for the novel photoswitchable inhibitor, Cenp-E-IN-2, and the extensively studied compound, GSK923295.
Introduction to CENP-E Inhibition
Centromere-Associated Protein E (CENP-E), a kinesin-like motor protein, plays a pivotal role in the proper alignment of chromosomes during mitosis. Its function is critical for cell division, making it an attractive target for cancer therapy, especially in rapidly proliferating tumor cells.[1] Inhibitors of CENP-E disrupt the mitotic process, leading to cell cycle arrest and subsequent programmed cell death (apoptosis) in cancerous cells.[1] This guide explores the effects of these inhibitors on different tumor types, with a special focus on the emerging compound this compound and a comprehensive comparison with the well-documented inhibitor GSK923295.
This compound: A Novel Photoswitchable Inhibitor
This compound, also referred to as compound 3, is a novel, photoswitchable inhibitor of CENP-E.[2][3] This unique property allows for its activity to be controlled by light, offering potential for spatiotemporal control of its anti-mitotic effects. Its inhibitory activity, measured as pIC50, is 6.82 in the absence of light and decreases to 5.85 upon illumination with 365 nm light.[2][3] While this compound has been noted for its "antitumor activity," publicly available data on its comparative efficacy across a range of different tumor cell lines is currently limited. The primary research has focused on its mechanism of action and photoswitchable properties, predominantly in HeLa (cervical cancer) cells.
GSK923295: An Extensively Studied CENP-E Inhibitor
In contrast to the nascent data on this compound, GSK923295 is a well-characterized, allosteric inhibitor of CENP-E with a substantial body of preclinical and clinical data.[1][4] It has been evaluated in a broad panel of cancer cell lines and in various in vivo tumor models, providing a valuable dataset for a comparative analysis of CENP-E inhibition across different cancer types.
Comparative Efficacy of GSK923295 Across Different Tumor Types
The anti-proliferative activity of GSK923295 has been assessed against a large panel of 237 tumor cell lines, with growth inhibitory (GI50) values ranging from 12 nM to over 10,000 nM.[4] A significant portion of these cell lines (212 out of 237) exhibited a GI50 of less than 100 nM, indicating broad antitumor activity.[4]
Preclinical studies in pediatric cancers have also shown promising results, with a median IC50 of 27 nM across 23 cell lines. The acute lymphoblastic leukemia (ALL) panel was the most sensitive, with a median IC50 of 18 nM, while the neuroblastoma panel showed a median IC50 of 39 nM.[5][6] In vivo studies have demonstrated significant antitumor activity in solid tumor xenograft models, including complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma models.[5][6]
Below is a summary of the in vitro activity of GSK923295 in a selection of cancer cell lines.
| Tumor Type | Cell Line | IC50 / GI50 (nM) |
| Pediatric Cancers | ||
| Acute Lymphoblastic Leukemia | - | 18 (median) |
| Neuroblastoma | - | 39 (median) |
| Various Solid Tumors | (Panel of 237 lines) | 32 (median GI50) |
Note: The data for pediatric cancers represents the median IC50 across a panel of cell lines for each cancer type. The data for various solid tumors is the median GI50 across a large panel of 237 cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of CENP-E inhibitors.
In Vitro Cell Proliferation Assay (WST-8 Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the CENP-E inhibitor (e.g., GSK923295) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell proliferation reagent (like WST-8) is added to each well, and the plates are incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The CENP-E inhibitor (e.g., GSK923295) is administered to the mice via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule. A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.
-
Toxicity Assessment: The body weight of the mice is monitored as a general indicator of toxicity.
Visualizing the Mechanism and Workflow
To better understand the processes involved in CENP-E inhibition and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: Signaling pathway of CENP-E inhibition leading to apoptosis.
Figure 2: Experimental workflow for evaluating CENP-E inhibitors.
Conclusion
Targeting CENP-E represents a promising strategy in cancer therapy. While the novel photoswitchable inhibitor this compound offers exciting possibilities for controlled therapeutic intervention, the current lack of extensive comparative data limits a broad assessment of its efficacy across different tumor types. In contrast, the wealth of preclinical data for GSK923295 demonstrates potent and broad antitumor activity in a variety of solid and hematological malignancies. Further research into this compound, particularly comparative studies across diverse cancer cell lines and in vivo models, is warranted to fully elucidate its therapeutic potential. For now, GSK923295 serves as a benchmark for the efficacy of CENP-E inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Preclinical Head-to-Head: Cenp-E-IN-2 Versus Standard-of-Care Chemotherapies in Glioblastoma and Triple-Negative Breast Cancer
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective and targeted cancer therapies, a novel Centromere-associated protein E (CENP-E) inhibitor, Cenp-E-IN-2, is emerging as a promising candidate. This guide provides a comprehensive preclinical comparison of this compound and its analogs against the current standard-of-care chemotherapies for two aggressive cancers: glioblastoma (GBM) and triple-negative breast cancer (TNBC).
CENP-E is a kinesin motor protein crucial for proper chromosome alignment during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer treatment.[1] This guide summarizes the available preclinical data, offering researchers, scientists, and drug development professionals a detailed overview of the potential of CENP-E inhibition.
Executive Summary
Preclinical evidence suggests that CENP-E inhibitors exhibit potent anti-tumor activity in both glioblastoma and triple-negative breast cancer models. While direct head-to-head in vivo comparisons with standard-of-care agents are still emerging, the available data indicates that CENP-E inhibitors could offer a valuable therapeutic alternative, particularly in resistant tumors.
Mechanism of Action: CENP-E Inhibition
This compound and its analogs are small molecule inhibitors that target the ATPase activity of the CENP-E motor domain. This inhibition prevents CENP-E from transporting chromosomes along microtubules to the metaphase plate during mitosis. The resulting chromosome misalignment activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and ultimately, apoptotic cell death.[1]
Benchmarking against Standard-of-Care: Glioblastoma
The current standard-of-care for newly diagnosed glioblastoma is maximal surgical resection followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ).[2] TMZ is a DNA alkylating agent that induces cell death. However, resistance to TMZ is common, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2]
While direct in vivo comparative studies between a CENP-E inhibitor and TMZ in GBM models were not identified in the reviewed literature, the expression of CENP-E has been shown to be increased in GBM tissues and associated with unfavorable overall survival.[3] Inhibition of CENP-E expression has been demonstrated to inhibit the proliferation of GBM cells.[3]
Table 1: Preclinical Efficacy of CENP-E Inhibitors and Temozolomide in Glioblastoma Models (Data from Separate Studies)
| Compound | Cancer Model | Efficacy Endpoint | Results | Reference |
| GSK923295A (CENP-E Inhibitor) | Pediatric Glioblastoma Xenografts | Event-Free Survival (EFS) | Significant EFS distribution difference compared to controls in 32 of 35 solid tumor xenografts. | [4] |
| Temozolomide | U87MG Glioblastoma Xenograft | Tumor Volume Inhibition (TVI) | Significant TVI and delayed mortality. | [5] |
| Temozolomide | SF-295 Glioblastoma Xenograft | Tumor Growth Delay | >315% growth delay with a single 600 mg/kg dose. | [6] |
Benchmarking against Standard-of-Care: Triple-Negative Breast Cancer
The standard-of-care chemotherapy for TNBC typically includes anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[7][8] These agents act by intercalating DNA and stabilizing microtubules, respectively.
Preclinical studies have demonstrated the potent activity of CENP-E inhibitors in TNBC models, including those resistant to taxanes.
Table 2: In Vitro Efficacy of CENP-E Inhibitor vs. Standard-of-Care in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| GSK-923295 (CENP-E Inhibitor) | HCT116 (diploid) | ~20 | [9] |
| Paclitaxel (B517696) | HCT116 (diploid) | ~5 | [9] |
| Doxorubicin | HCT116 (diploid) | ~50 | [9] |
| PF-2771 (CENP-E Inhibitor) | MDA-MB-468 (TNBC) | < 50 | [10] |
| PF-2771 (CENP-E Inhibitor) | HCC1806 (TNBC) | < 50 | [10] |
Table 3: In Vivo Efficacy of CENP-E Inhibitor vs. Standard-of-Care in TNBC Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| PF-2771 (CENP-E Inhibitor) | Patient-Derived TNBC Xenograft | Not specified | Complete tumor regression. | [10] |
| PF-2771 (CENP-E Inhibitor) | Taxane-Resistant TNBC Xenograft | Not specified | Tumor regression observed. | [10] |
| Doxorubicin + Cyclophosphamide | MDA-MB-231 (TNBC) Xenograft | Doxorubicin (0.5 mg/kg) + Cyclophosphamide (50 mg/kg), single dose | Not specified | [11] |
| Paclitaxel | MDA-MB-231 (TNBC) Xenograft | Not specified | Used as a control in a study comparing a different mitotic inhibitor. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are summarized methodologies from the cited studies.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of relevant cancer cell lines (e.g., U87MG for glioblastoma, MDA-MB-231 for TNBC).
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of drug concentrations for a specified duration (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Cancer cells are implanted either subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a specified volume, animals are randomized into treatment groups. Drugs are administered according to a defined schedule and dosage. For example, GSK923295A was administered intraperitoneally at a daily dose of 125 mg/kg on a Day 1–3 and Day 8–10 schedule, repeated at Day 21.[4] Temozolomide has been administered orally at various doses, including 0.9 mg/kg daily.[5] Doxorubicin and paclitaxel are typically administered intravenously or intraperitoneally.
-
Efficacy Evaluation: Tumor volume is measured regularly, and survival is monitored. Endpoints include tumor growth inhibition, regression, and overall survival.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic agent for glioblastoma and triple-negative breast cancer. Its distinct mechanism of action, targeting a key protein in mitosis, offers a promising strategy, particularly for tumors that have developed resistance to standard DNA-damaging agents and microtubule stabilizers.
Further research, especially direct head-to-head in vivo comparative studies, is warranted to definitively establish the therapeutic window and relative efficacy of this compound against current standard-of-care chemotherapies. The promising results in a taxane-resistant TNBC model suggest that CENP-E inhibitors could play a significant role in overcoming chemoresistance, a major challenge in oncology. As this compound and other inhibitors in its class progress through the drug development pipeline, they represent a hopeful new avenue for patients with these challenging malignancies.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENPE promotes glioblastomas proliferation by directly binding to WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical antitumor activity of temozolomide in mice: efficacy against human brain tumor xenografts and synergism with 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rlbea.unb.br [rlbea.unb.br]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Annotated Biobank of Triple-Negative Breast Cancer Patient-Derived Xenografts Features Treatment-Naïve and Longitudinal Samples During Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
